2-(Difluoromethoxy)-6-fluorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBZEVXFBMJSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Difluoromethoxy)-6-fluorobenzonitrile physical properties
An In-Depth Technical Guide to the Physical Properties of 2-(Difluoromethoxy)-6-fluorobenzonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in modern drug discovery and agrochemical synthesis. The strategic incorporation of fluorine-containing functional groups, such as the difluoromethoxy and fluoro moieties, imparts unique electronic and physiological properties to parent molecules, making a thorough understanding of this building block's characteristics essential for its effective application. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both established data and detailed experimental protocols for in-house validation.
Introduction and Strategic Importance
This compound (CAS No. 221202-14-8) is a substituted benzonitrile that has garnered significant interest in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from its role as a versatile synthetic intermediate for creating more complex molecules with enhanced metabolic stability and bioavailability.[2] The strategic placement of fluorine atoms and the difluoromethoxy group can significantly modulate a compound's lipophilicity, membrane permeability, and binding interactions with biological targets.[2][3] Understanding the fundamental physical properties of this compound is the first critical step in its successful application in synthetic chemistry and structure-activity relationship (SAR) studies.[2]
The molecule's structure, featuring a nitrile (-C≡N) group, a difluoromethoxy (-OCHF₂) group, and a fluorine atom on the aromatic ring, dictates its reactivity and physical behavior. The nitrile group is a polar functional group, while the fluorine substituents introduce high electronegativity, influencing the compound's electronic landscape.[1]
Core Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to its handling, storage, and application in chemical synthesis.
| Property | Value | Significance for Researchers |
| CAS Number | 221202-14-8 | Unique identifier for unambiguous compound identification. |
| Molecular Formula | C₈H₄F₃NO | Confirms the elemental composition of the molecule.[1][2] |
| Molecular Weight | 187.12 g/mol | Essential for stoichiometric calculations in chemical reactions.[1][2] |
| Appearance | Solid | Dictates appropriate handling and weighing procedures.[1] |
| Purity | Typically ≥97% | High purity is crucial for reproducible experimental results. |
| Storage Conditions | 2-8°C, Inert Gas | Indicates the need for refrigerated and moisture-free storage to ensure stability.[2] |
Structural and Spectroscopic Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4] For this compound, the IR spectrum is expected to show characteristic absorption bands:
-
Nitrile (C≡N) Stretch: A sharp and intense absorption band is anticipated in the range of 2220-2240 cm⁻¹.[4][5] The conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[5][6]
-
C-F Stretch: Strong absorption bands due to the C-F bonds of the difluoromethoxy group and the aromatic fluorine are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[7]
-
C-O-C (Ether) Stretch: The ether linkage of the difluoromethoxy group will exhibit a characteristic stretching vibration, generally in the 1050-1150 cm⁻¹ range.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in a molecule. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift dispersion, making it excellent for identifying fluorine-containing compounds.[9] Distinct signals are expected for the -OCHF₂ group and the aromatic fluorine, with characteristic splitting patterns due to coupling with neighboring protons and other fluorine atoms.
-
¹H NMR: The proton spectrum will show a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The aromatic protons will appear in the downfield region, with splitting patterns determined by their coupling to each other and to the adjacent fluorine atom.
-
¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to fluorine will exhibit splitting due to C-F coupling. The carbon of the nitrile group will appear in its characteristic region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[10]
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 187.12.
-
Isotopic Pattern: While fluorine is monoisotopic, the presence of ¹³C will result in a small M+1 peak.[10]
-
Fragmentation: Common fragmentation patterns may involve the loss of the nitrile group, the difluoromethoxy group, or other fragments, providing further structural confirmation.
Experimental Protocols for Physical Property Determination
The following section provides standardized, step-by-step protocols for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[11] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[12]
Protocol using a Mel-Temp Apparatus:
-
Sample Preparation: Finely crush a small amount of the solid compound.
-
Capillary Loading: Tap the open end of a capillary tube into the crushed sample to load a small amount of material (2-3 mm height).
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[13]
-
Heating:
-
For a preliminary determination, heat the sample rapidly to get an approximate melting point.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[13]
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid appears.
-
Record the temperature at which the entire sample has completely melted.
-
Report the melting point as a range between these two temperatures.[13]
-
Boiling Point Determination
While this compound is a solid at room temperature, its boiling point under reduced pressure may be a relevant property. The following is a general method for determining the boiling point of a liquid, which can be adapted for high-boiling solids.
Protocol using the Distillation Method:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.[14]
-
Sample and Boiling Chips: Place a sufficient amount of the compound (at least 5 mL if liquid) and a few boiling chips into the distilling flask.
-
Heating: Gently heat the flask.
-
Temperature Reading: The thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the bottom of the side arm of the distillation head.
-
Recording the Boiling Point: Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point.[14] Record the atmospheric pressure at the time of measurement.
Solubility Assessment
Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Qualitative Solubility Testing Protocol:
-
Initial Solvent Screening:
-
Acid-Base Solubility:
-
Classification: Based on its solubility in this range of solvents, the compound can be classified, which provides insights into its polarity and the types of intermolecular forces it can engage in.
Visualizations
Workflow for Physical Property Determination
Caption: Experimental workflow for characterizing the physical and spectroscopic properties of this compound.
Influence of Functional Groups on Physical Properties
Caption: Logical relationships between the functional groups of the compound and its key physical properties.
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A Comprehensive Technical Guide to the Safe Handling of 2-(Difluoromethoxy)-6-fluorobenzonitrile for Advanced Research and Development
This guide provides an in-depth exploration of the safety considerations and handling protocols for 2-(Difluoromethoxy)-6-fluorobenzonitrile, a key intermediate in modern pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data, expert insights, and established best practices to ensure the safe and effective utilization of this valuable compound in a laboratory setting.
Introduction: The Significance of Fluorinated Intermediates
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. Fluorine's unique properties can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity.[1] this compound (CAS No. 221202-14-8) is a prime example of a fluorinated building block that offers medicinal chemists a versatile scaffold for creating novel therapeutic agents and crop protection solutions.[1] However, the very characteristics that make fluorinated compounds desirable can also present unique safety challenges. Therefore, a comprehensive understanding of the potential hazards and the implementation of rigorous safety protocols are paramount for any laboratory working with these materials.
Chemical Identification and Physicochemical Properties
A foundational aspect of safe chemical handling is a thorough understanding of the substance's identity and physical properties.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 221202-14-8 | [1] |
| Molecular Formula | C₈H₄F₃NO | [1] |
| Molecular Weight | 187.12 g/mol | [1] |
| Appearance | Presumed to be a solid at room temperature | Inferred from analogous compounds |
| Storage Conditions | 2-8°C, under an inert gas atmosphere | [1] |
Presumed Hazard Identification and Classification
The following table summarizes the GHS hazard classifications for structurally similar compounds, which informs the presumed hazards of this compound.
| Hazard Statement | GHS Classification | Analogous Compound(s) |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | 2,6-Difluorobenzonitrile, 4-Fluorobenzonitrile, 2-Fluoro-5-(trifluoromethyl)benzonitrile |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | 2,6-Difluorobenzonitrile, 4-Fluorobenzonitrile, 2-Fluoro-5-(trifluoromethyl)benzonitrile |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | 2,6-Difluorobenzonitrile, 4-Fluorobenzonitrile, 2-Fluoro-5-(trifluoromethyl)benzonitrile |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | 2,6-Difluorobenzonitrile, 2-Fluoro-5-(trifluoromethyl)benzonitrile |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | 2,6-Difluorobenzonitrile, 2-Fluoro-5-(trifluoromethyl)benzonitrile |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | 2,6-Difluorobenzonitrile |
Based on this analysis, it is prudent to handle this compound with the assumption that it is harmful if swallowed, inhaled, or in contact with skin, and that it may cause skin, eye, and respiratory irritation.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]
-
Eyewash Station and Safety Shower: An easily accessible and regularly tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[5]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected for integrity before use and changed frequently, especially after direct contact with the compound.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used in accordance with a comprehensive respiratory protection program.[5]
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for preventing accidental exposure and ensuring the stability of the compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container in a designated, cool, and dry area, away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
The recommended storage temperature is between 2°C and 8°C.[1]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
Experimental Procedures
-
Preparation: Before beginning any work, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition. Review the experimental protocol and identify all potential hazards.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood.
-
Use a disposable weighing boat or glassine paper to avoid contamination of balances.
-
Handle the compound gently to minimize the generation of dust.
-
-
Inert Atmosphere Techniques: Given the recommendation for storage under an inert gas, it is advisable to handle the compound using standard inert atmosphere techniques (e.g., in a glovebox or using a Schlenk line) for reactions that are sensitive to air or moisture.
-
Post-Experiment:
-
Clean all glassware and equipment that has come into contact with the compound thoroughly.
-
Decontaminate the work area in the fume hood.
-
Remove and dispose of PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
-
Emergency Procedures
In the event of an accidental exposure or spill, prompt and appropriate action is crucial.
First-Aid Measures
These first-aid measures are based on the presumed hazards and the recommendations for analogous compounds.[5][7]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill and Leak Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.[8]
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth.[8]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8]
-
Solid Waste: Collect any solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste from reactions and cleaning procedures in a labeled, sealed container for hazardous waste. Do not pour any waste down the drain.
-
Segregation: It is crucial to segregate waste containing fluorinated compounds from other waste streams to ensure proper disposal.[9]
-
Disposal Method: Incineration at a licensed hazardous waste facility is often the preferred method for the disposal of fluorinated organic compounds to ensure their complete destruction.[10]
Conclusion
This compound is a valuable tool in the arsenal of the modern medicinal and agricultural chemist. By understanding its presumed hazards based on sound scientific principles of structural analogy, and by rigorously adhering to the safe handling, storage, and disposal protocols outlined in this guide, researchers can confidently and safely unlock its potential for innovation. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence and responsible research.
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2-(Difluoromethoxy)-6-fluorobenzonitrile: A Versatile Fluorinated Building Block for Advanced Drug Discovery and Agrochemical Research
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine and fluorinated moieties can lead to significant improvements in metabolic stability, bioavailability, and target affinity. Among the arsenal of fluorinated functional groups, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. This technical guide provides an in-depth exploration of the potential research applications of 2-(Difluoromethoxy)-6-fluorobenzonitrile, a key intermediate that combines the benefits of the difluoromethoxy group with the synthetic versatility of a benzonitrile scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
The Strategic Advantage of Fluorine in Chemical Design
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine, combined with the strength of the carbon-fluorine bond, can enhance metabolic stability by blocking sites of oxidative metabolism.[1][2] Furthermore, fluorination can modulate the lipophilicity and pKa of a molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
The difluoromethoxy group, in particular, offers a nuanced set of properties. It can act as a bioisostere for hydroxyl, thiol, and methoxy groups, often with improved metabolic stability.[1] Unlike the trifluoromethoxy group, the difluoromethoxy group can also act as a hydrogen bond donor, which can be crucial for target engagement.[1] this compound is a valuable building block as it possesses these desirable features in a synthetically accessible format.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for designing successful synthetic strategies and for predicting the properties of its derivatives.
| Property | Value |
| Molecular Formula | C₈H₄F₃NO |
| Molecular Weight | 187.12 g/mol |
| CAS Number | 221202-14-8 |
| Appearance | White to off-white solid |
| Storage | 2-8°C, under inert gas |
The presence of the electron-withdrawing difluoromethoxy and fluoro groups on the aromatic ring influences the reactivity of the nitrile group and the aromatic ring itself. These substituents can impact the regioselectivity of further chemical transformations.
Core Synthetic Transformations and Reaction Protocols
The nitrile group of this compound is a versatile functional handle that can be converted into a variety of other functional groups, making it a gateway to a wide range of molecular scaffolds.
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The Strategic Deployment of 2-(Difluoromethoxy)-6-fluorobenzonitrile in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing drug candidates. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethoxy (-OCHF₂) group has garnered significant attention as a versatile substituent that offers a nuanced modulation of these properties. This technical guide provides an in-depth exploration of 2-(difluoromethoxy)-6-fluorobenzonitrile, a valuable building block for the synthesis of novel therapeutics. We will delve into its synthesis, characterization, and potential applications, with a particular focus on its role in the development of next-generation kinase inhibitors.
The Physicochemical Rationale: Why the Difluoromethoxy Group?
The difluoromethoxy group is often considered a bioisostere for more common functionalities like the hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[1][2] Its strategic advantage lies in a unique combination of electronic and steric properties:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCHF₂ group confer significant resistance to oxidative metabolism, a common pathway for drug degradation.[1] This can lead to an extended plasma half-life and improved bioavailability of the parent drug molecule.
-
Modulated Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule, a critical factor for cell membrane permeability and passage through biological barriers like the blood-brain barrier.[3] Its lipophilicity is generally intermediate between that of a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group, providing a finer degree of control in drug design.[1]
-
Hydrogen Bonding Capability: Unlike the methoxy or trifluoromethoxy groups, the polarized C-H bond in the difluoromethoxy group can act as a hydrogen bond donor.[1][2] This allows for additional, favorable interactions with the target protein, potentially increasing binding affinity and selectivity.
-
Conformational Influence: The presence of the difluoromethoxy group can influence the conformation of the molecule, which can be advantageous for optimal binding to a receptor's active site.
These properties make the this compound scaffold a highly attractive starting point for the synthesis of compounds targeting a range of biological pathways.
Proposed Synthesis of this compound
Sources
Methodological & Application
reaction mechanism for the synthesis of 2-(Difluoromethoxy)-6-fluorobenzonitrile
Application Note: A-08B4
Title: Synthesis of 2-(Difluoromethoxy)-6-fluorobenzonitrile via Difluorocarbene Insertion
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The protocol details an efficient O-difluoromethylation of 2-hydroxy-6-fluorobenzonitrile using sodium chlorodifluoroacetate as a robust and accessible difluorocarbene precursor. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss methods for characterization and validation of the final product.
Introduction and Significance
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, is of high interest as it can serve as a lipophilic hydrogen bond donor, enhancing metabolic stability and modulating physicochemical properties such as pKa and membrane permeability. This compound is a valuable building block for the synthesis of complex bioactive molecules. The synthetic route described herein offers a practical and scalable method using readily available and stable reagents.
The core of this synthesis is the O-difluoromethylation of a phenolic precursor. The chosen reagent, sodium chlorodifluoroacetate, is advantageous due to its stability, relatively low toxicity, and ease of handling compared to gaseous or more reactive difluoromethylating agents.[1]
Reaction Scheme and Mechanism
The overall transformation involves the reaction of 2-hydroxy-6-fluorobenzonitrile with sodium chlorodifluoroacetate in the presence of a base.
Overall Reaction:
Figure 1. Synthesis of this compound.
Mechanistic Pathway
The reaction proceeds through the in situ generation of difluorocarbene (:CF₂), a highly electrophilic intermediate.[2] The mechanism can be broken down into three key steps:
-
Deprotonation: The phenolic hydroxyl group of 2-hydroxy-6-fluorobenzonitrile is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide anion.
-
Difluorocarbene Generation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate difluorocarbene, along with sodium chloride and carbon dioxide.[1][3]
-
Nucleophilic Trapping: The electron-rich phenoxide anion acts as a nucleophile, attacking the electrophilic difluorocarbene. Subsequent protonation, typically from the solvent or during aqueous workup, yields the final aryl difluoromethyl ether product.[1]
This mechanistic pathway is widely accepted for the difluoromethylation of phenols using this class of reagent.[1][2]
Diagram 1. Reaction mechanism for O-difluoromethylation.
Experimental Protocol
This protocol is adapted from established procedures for the difluoromethylation of phenols.[1][4]
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Hydroxy-6-fluorobenzonitrile | ≥98% | Sigma-Aldrich | Starting Material |
| Sodium Chlorodifluoroacetate | ≥97% | TCI Chemicals | Difluorocarbene precursor |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Deionized Water (H₂O) | --- | --- | For workup |
| Brine (Saturated NaCl) | --- | --- | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | Drying agent |
| Round-bottom flask (100 mL) | --- | --- | Reaction vessel |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Heating mantle / Oil bath | --- | --- | Temperature control |
| Separatory funnel (250 mL) | --- | --- | For extraction |
| Rotary evaporator | --- | --- | Solvent removal |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-6-fluorobenzonitrile (1.37 g, 10.0 mmol, 1.0 equiv.), potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.), and anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Inert Atmosphere: Flush the apparatus with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure the base is well-dispersed and the phenoxide begins to form.
-
Addition of Reagent: Add sodium chlorodifluoroacetate (3.05 g, 20.0 mmol, 2.0 equiv.) to the flask in one portion.
-
Heating: Heat the reaction mixture to 95-100 °C using an oil bath.[3][5] Vigorous bubbling (CO₂ evolution) should be observed as the reaction begins.
-
Reaction Monitoring: Maintain the temperature and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Cooling and Quenching: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to yield the pure product.
Data and Characterization
Expected Yield: 70-85%
Physical Appearance: Colorless oil or low-melting solid.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic triplet for the difluoromethoxy proton (-OCH F₂) at approximately δ 6.6-6.8 ppm with a coupling constant (JH-F) of around 72-74 Hz. Aromatic protons will appear in their respective regions.
-
¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum provides definitive confirmation. A doublet corresponding to the -OCF₂ H group is expected, coupled to the adjacent proton. An additional signal will be present for the fluorine atom on the aromatic ring.
-
¹³C NMR (101 MHz, CDCl₃): The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated mass of C₈H₄F₃NO.
Safety and Handling
-
General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. Handle with extreme care.
-
Sodium Chlorodifluoroacetate: While stable, heating causes it to release CO₂ gas, which can lead to pressure buildup in a closed system. Ensure the reaction is conducted in an open or vented system (e.g., under a nitrogen balloon).
-
2-Hydroxy-6-fluorobenzonitrile: Acutely toxic and an irritant. Avoid inhalation and skin contact.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Degradation of difluorocarbene source. | 1. Use freshly opened or properly dried K₂CO₃.2. Ensure the internal reaction temperature reaches at least 95 °C.3. Use a fresh bottle of sodium chlorodifluoroacetate. |
| Formation of Byproducts | 1. Reaction run for too long or at too high a temperature.2. Presence of water in the reaction. | 1. Monitor the reaction closely by TLC and stop when the starting material is consumed.2. Use anhydrous solvent and reagents. |
| Difficult Purification | Residual DMF in the crude product. | Ensure thorough washing with water and brine during the workup phase to remove as much DMF as possible before chromatography. |
References
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Difluoromethylation of Phenols. Organic Syntheses, 2024, 101, 164-180.
-
A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. Organic Process Research & Development, 2012, 16, 1854-1860.
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Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 2019, 84(22), 14616–14626.
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Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. ResearchGate, 2015.
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S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Organic Letters, 2013, 15(19), 5036–5039.
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Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 2013, 52(44), 11581-11584.
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Quantitative NMR spectroscopy on fluorine-containing drugs. DiVA portal, 2021.
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The Strategic Utility of 2-(Difluoromethoxy)-6-fluorobenzonitrile as a Pivotal Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational molecular design. Among the arsenal of fluorinated building blocks, 2-(Difluoromethoxy)-6-fluorobenzonitrile has emerged as a particularly valuable intermediate. Its unique electronic properties and versatile reactivity make it a key component in the synthesis of a range of complex molecules, from life-saving pharmaceuticals to advanced crop protection agents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this important chemical entity, offering detailed protocols and mechanistic insights for researchers in the field.
Physicochemical Properties and Strategic Advantages
The presence of both a difluoromethoxy (-OCF₂H) group and a fluorine atom ortho to a nitrile functionality bestows upon this compound a unique set of physicochemical characteristics.
| Property | Value/Description | Significance in Drug/Agrochemical Design |
| Molecular Formula | C₈H₄F₃NO | |
| Molecular Weight | 187.12 g/mol | |
| Appearance | Off-white to white solid | |
| Storage | 2-8°C, under inert gas | [1] |
| Key Functional Groups | Nitrile (-CN), Difluoromethoxy (-OCF₂H), Aryl Fluoride (Ar-F) | Provides multiple reaction sites for synthetic elaboration. |
The difluoromethoxy group is a bioisostere of the methoxy group, but with significantly enhanced metabolic stability. The strong carbon-fluorine bonds are resistant to oxidative metabolism, a common deactivation pathway for many drugs and agrochemicals.[2] This increased stability often translates to improved bioavailability and a longer half-life in biological systems. Furthermore, the lipophilicity imparted by the difluoromethoxy group can enhance membrane permeability, a critical factor for cellular uptake.[1]
The fluorine atom at the 6-position, along with the electron-withdrawing nitrile group, activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), providing a reliable handle for introducing a wide variety of substituents.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the difluoromethylation of the corresponding phenolic precursor, 2-fluoro-6-hydroxybenzonitrile. Several methods exist for this transformation, with the use of sodium chlorodifluoroacetate being a common and effective approach.
Caption: Synthesis of this compound.
Protocol: Synthesis via Difluoromethylation
This protocol is adapted from established methods for the difluoromethylation of phenols.[3][4]
Materials:
-
2-Fluoro-6-hydroxybenzonitrile
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-fluoro-6-hydroxybenzonitrile (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.
-
Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Outcome: The product is typically obtained as an off-white to white solid. Characterization by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry should be performed to confirm its identity and purity.
Key Applications and Downstream Transformations
The synthetic utility of this compound lies in the selective transformations of its functional groups. The nitrile can be hydrolyzed or converted to other nitrogen-containing heterocycles, while the activated aromatic ring is amenable to nucleophilic substitution.
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at the 6-position is activated towards displacement by nucleophiles due to the electron-withdrawing effects of the adjacent nitrile group and the difluoromethoxy group. This allows for the introduction of a variety of substituents, including amines, alcohols, and thiols.
Caption: Nucleophilic Aromatic Substitution of this compound.
Protocol: Synthesis of a Substituted Amine Derivative
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in DMSO.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired N-substituted product.
This SₙAr methodology is a key step in the synthesis of various agrochemicals, such as pyridyl phenyl ether herbicides.[3]
Transformation of the Nitrile Group
The nitrile group of this compound can be readily transformed into other valuable functional groups, such as amides, carboxylic acids, and tetrazoles.
a) Hydrolysis to Benzamide and Benzoic Acid
The hydrolysis of the nitrile can be controlled to yield either the corresponding benzamide or benzoic acid, depending on the reaction conditions.
Caption: Hydrolysis of the nitrile group.
Protocol: Hydrolysis to 2-(Difluoromethoxy)-6-fluorobenzamide
This protocol is based on general procedures for nitrile hydrolysis.[5]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO.
-
Add potassium carbonate (0.5 eq) and then slowly add hydrogen peroxide (5.0 eq) at room temperature.
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzamide, which can be further purified by recrystallization or chromatography.
b) [2+3] Cycloaddition to form Tetrazoles
The nitrile group can undergo a [2+3] cycloaddition with an azide source, typically sodium azide with a Lewis acid catalyst, to form a tetrazole ring. This transformation is particularly relevant in medicinal chemistry, as the tetrazole moiety is often used as a bioisostere for a carboxylic acid group.
Application in the Synthesis of Biologically Active Molecules
This compound is a key building block in the synthesis of a variety of biologically active compounds. For instance, related fluorinated benzonitriles are utilized in the preparation of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases.[6][7] The unique substitution pattern of this intermediate allows for the construction of the complex heterocyclic systems often found in these inhibitors.
Mechanistic Considerations: The Role of Fluorine Substituents
The reactivity of this compound is largely dictated by the electronic effects of its substituents. The fluorine atom and the difluoromethoxy group are both highly electronegative, leading to a significant inductive electron withdrawal from the aromatic ring. This, in conjunction with the electron-withdrawing nature of the nitrile group, renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack.
The ortho- and para-directing nature of the activating groups is crucial for the regioselectivity of SₙAr reactions. In this case, the fluorine at the 6-position is ortho to the nitrile and the difluoromethoxy group, making it the most activated site for nucleophilic displacement.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique combination of a metabolically robust difluoromethoxy group, a reactive nitrile functionality, and an activated aromatic ring provides a powerful platform for the construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 135565738, this compound. [Link]. Accessed Jan 25, 2026.
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MySkinRecipes. This compound. [Link]. Accessed Jan 25, 2026.
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U.S. National Library of Medicine. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tublin Activity and Steroid Sulfatase Inhibition. [Link]. Accessed Jan 25, 2026.
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Organic Syntheses. NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]. Accessed Jan 25, 2026.
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ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]. Accessed Jan 25, 2026.
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ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]. Accessed Jan 25, 2026.
-
ResearchGate. Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. [Link]. Accessed Jan 25, 2026.
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U.S. National Library of Medicine. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]. Accessed Jan 25, 2026.
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U.S. National Library of Medicine. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. [Link]. Accessed Jan 25, 2026.
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Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]. Accessed Jan 25, 2026.
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Organic Syntheses. Difluoromethylation of Phenols. [Link]. Accessed Jan 25, 2026.
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ResearchGate. Enantioselective synthesis of Janus kinase inhibitor (R)-9. [Link]. Accessed Jan 25, 2026.
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PubMed. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. [Link]. Accessed Jan 25, 2026.
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U.S. National Library of Medicine. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. [Link]. Accessed Jan 25, 2026.
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MDPI. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations. [Link]. Accessed Jan 25, 2026.
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Semantic Scholar. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]. Accessed Jan 25, 2026.
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ResearchGate. An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. [Link]. Accessed Jan 25, 2026.
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Organic Syntheses. Difluoromethylation of Phenols. [Link]. Accessed Jan 25, 2026.
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Application of 2-(Difluoromethoxy)-6-fluorobenzonitrile in Agrochemical Synthesis: A Guide for Researchers
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The incorporation of fluorine atoms into the molecular architecture of agrochemicals has become a cornerstone of modern pesticide design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] This often translates to enhanced efficacy, greater selectivity, and a more favorable toxicological profile. Within this context, 2-(Difluoromethoxy)-6-fluorobenzonitrile emerges as a valuable and highly reactive intermediate for the synthesis of novel herbicides and fungicides.[1] The presence of both a difluoromethoxy group and a nitrile functionality on a fluorinated benzene ring provides a versatile scaffold for the construction of complex, biologically active molecules. The difluoromethoxy group, in particular, is known to improve lipophilicity and membrane permeability, facilitating the transport of the active ingredient to its site of action within the target pest or weed.[1]
This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis. While specific commercialized agrochemicals directly synthesized from this intermediate are not yet widely documented in publicly available literature, this guide will focus on the synthesis of the closely related and commercially significant fungicide, Pydiflumetofen. This example will serve to illustrate the synthetic strategies and chemical principles that are directly applicable to the utilization of this compound in the development of next-generation crop protection agents.
Pydiflumetofen: A Case Study in the Application of Fluorinated Phenyl Derivatives in Fungicide Synthesis
Pydiflumetofen is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[2][3] It is highly effective against a wide range of fungal pathogens, including Alternaria, Botrytis cinerea (grey mould), Cercospora, and powdery mildews.[2][4] The synthesis of Pydiflumetofen involves the coupling of two key intermediates: a substituted pyrazole carboxylic acid and a fluorinated phenyl-containing amine. While the difluoromethyl group in Pydiflumetofen originates from the pyrazole moiety, the synthesis of the amine component provides a relevant framework for understanding how a compound like this compound could be utilized.
Synthesis of Pydiflumetofen: A Representative Workflow
The synthesis of Pydiflumetofen is a multi-step process that highlights the strategic assembly of complex molecules in agrochemical development. A key step involves the formation of an amide bond between 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and a novel amine derivative synthesized from 2,4,6-trichlorobenzaldehyde.[2]
Hypothetical Application of this compound:
While not the direct precursor for Pydiflumetofen, this compound could theoretically be used to synthesize analogs or other novel agrochemicals. The nitrile group can be readily transformed into a variety of functional groups, such as an amine or a carboxylic acid, which are common handles for further synthetic elaboration. For instance, reduction of the nitrile would yield a benzylamine, a key building block for many bioactive molecules.
The following diagram illustrates the general synthetic workflow for a molecule like Pydiflumetofen, emphasizing the coupling of a fluorinated acid and a substituted amine.
Figure 1. General synthetic workflow for Pydiflumetofen.
Detailed Protocol: Amide Coupling for Pydiflumetofen Synthesis
This protocol describes the final step in the synthesis of Pydiflumetofen, the coupling of the pyrazole acid and the amine moiety.
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Acid Chloride Formation:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield Pydiflumetofen.
-
Quantitative Data Summary:
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity |
| Acid Chloride Formation | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Oxalyl chloride, DMF (cat.) | DCM | >95% (crude) | Used directly |
| Amide Coupling | Acid chloride, N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine | Triethylamine | DCM | 80-90% | >98% (after chromatography) |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Pydiflumetofen, as an SDHI fungicide, targets a crucial enzyme in the mitochondrial electron transport chain of fungi: succinate dehydrogenase (also known as Complex II).[2][3][5] This enzyme plays a vital role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.[3]
By binding to the quinone reduction site (Q-site) of the succinate dehydrogenase enzyme complex, Pydiflumetofen competitively inhibits the binding of the natural substrate, ubiquinone.[2] This blockage of the electron transport chain disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and development.[1][3]
Figure 2. Mechanism of action of Pydiflumetofen.
Conclusion and Future Perspectives
While a direct, commercialized agrochemical synthesized from this compound has not been explicitly detailed in this guide, the synthesis and mechanism of action of Pydiflumetofen provide a robust framework for understanding the potential applications of this and similar fluorinated intermediates. The strategic incorporation of fluorine-containing moieties, such as the difluoromethoxy group, is a proven strategy for enhancing the biological activity and desired physicochemical properties of agrochemicals. The versatile chemistry of the benzonitrile functional group allows for its conversion into a wide array of other functionalities, making this compound a promising starting material for the discovery and development of new generations of fungicides and herbicides. Future research in this area will likely focus on leveraging the unique properties of this intermediate to design novel crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
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Pydiflumetofen. In: Wikipedia. ; 2023. Accessed January 25, 2026. [Link]
-
Pydiflumetofen. Minnesota Department of Agriculture. Accessed January 25, 2026. [Link]
-
Pydiflumetofen (309). Food and Agriculture Organization of the United Nations. Accessed January 25, 2026. [Link]
-
Pydiflumetofen's inhibition of the SDHI enzyme. Chemical Warehouse. Accessed January 25, 2026. [Link]
-
Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen Against SDHI-Sensitive and SDHI-Resistant Isolates of Botrytis cinerea and Efficacy Against Gray Mold. APS Journals. Published online June 11, 2020. Accessed January 25, 2026. [Link]
-
3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide. PubChem. Accessed January 25, 2026. [Link]
-
This compound. MySkinRecipes. Accessed January 25, 2026. [Link]
Sources
analytical methods for characterizing 2-(Difluoromethoxy)-6-fluorobenzonitrile
An In-Depth Guide to the Analytical Characterization of 2-(Difluoromethoxy)-6-fluorobenzonitrile
Abstract
This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound (CAS No. 221202-14-8), a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.[1] The unique structural features of this molecule—a difluoromethoxy group, a fluorine-substituted aromatic ring, and a nitrile functional group—necessitate a multi-technique approach to ensure unambiguous identification, purity assessment, and structural integrity. This guide is designed for researchers, analytical scientists, and quality control professionals in drug development, offering detailed protocols for chromatographic and spectroscopic analyses, and explaining the scientific rationale behind the selection of each method.
Introduction: The Significance of Rigorous Characterization
This compound is a highly functionalized building block. The incorporation of fluorine atoms and fluorinated motifs, such as the difluoromethoxy group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1] Consequently, the purity and structural fidelity of this intermediate are paramount, as any impurities or isomeric variations can have profound impacts on the efficacy, safety, and regulatory approval of the final product.
A robust analytical characterization serves as the foundation for all subsequent development. It provides a validated fingerprint of the molecule, ensuring batch-to-batch consistency and providing the data required for regulatory submissions. This guide outlines an integrated analytical workflow that leverages orthogonal techniques to build a complete and reliable profile of the compound.
Integrated Analytical Workflow
The comprehensive characterization of this compound relies on the synergy between separation science and spectroscopy. Chromatographic methods establish purity, while spectroscopic techniques confirm identity and structure. The relationship between these methods is crucial for a holistic understanding of the material.
Figure 1: Integrated workflow for the comprehensive characterization of this compound.
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, separating the main compound from process-related impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Causality and Method Selection: HPLC is the premier technique for the purity analysis of non-volatile and thermally stable organic molecules like this compound. A reversed-phase method is chosen due to the molecule's moderate polarity, providing excellent separation of halogenated aromatic isomers and related impurities.[2] A Diode Array Detector (DAD) is employed to provide spectral information, aiding in peak identification and purity assessment.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD.
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in 10 mL of acetonitrile to create a 1.0 mg/mL stock. Dilute as needed.
-
Sample Solution: Prepare the test sample at the same concentration (1.0 mg/mL) in acetonitrile.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides robust separation for a wide range of medium-polarity compounds. |
| Mobile Phase A | Water (HPLC Grade) | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier; provides good peak shape for aromatic nitriles. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-20 min: 40% B | A gradient elution ensures the separation of early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | Small volume to prevent peak overload and maintain resolution. |
| Detection | DAD, 230 nm | Wavelength selected based on the UV absorbance maximum of the benzonitrile chromophore. |
-
Data Analysis: Calculate the area percent purity by integrating all peaks in the chromatogram. The purity is determined by the ratio of the main peak area to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality and Method Selection: GC-MS is an ideal complementary technique for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[3][4] It is particularly useful for detecting residual solvents or volatile starting materials. The mass spectrometer provides definitive identification of separated components.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm) | Offers good selectivity for a range of aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Oven Program | Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-400 | Covers the expected mass of the parent compound and potential fragments/impurities. |
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides the definitive proof of structure, confirming atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Method Selection: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹⁹F NMR is particularly informative due to its high sensitivity and the presence of two distinct fluorine environments (Ar-F and OCF₂H), providing a unique spectral fingerprint.[6][7]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ in a 5 mm NMR tube.[5]
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire with proton decoupling. This is a highly sensitive nucleus, and spectra can be obtained quickly.[7]
-
Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Couplings (J, Hz) | Assignment |
| ¹H | ~7.6 - 7.8 | m | Aromatic Protons (3H) | |
| ¹H | ~6.8 - 7.2 | t | J(H-F) ≈ 72-74 Hz | OCF₂H (1H) |
| ¹³C | ~160 | d | ¹J(C-F) ≈ 250-260 Hz | C -F (Aromatic) |
| ¹³C | ~115 | t | ¹J(C-F) ≈ 255-265 Hz | OC F₂H |
| ¹³C | ~115 | s | C ≡N | |
| ¹⁹F | ~ -80 to -85 | d | J(F-H) ≈ 72-74 Hz | OCF ₂H (2F) |
| ¹⁹F | ~ -110 to -120 | s | Ar-F (1F) |
Note: Predicted values are based on related structures and may vary with solvent and instrument.
Mass Spectrometry (MS)
Causality and Method Selection: MS is used to confirm the molecular weight of the compound, providing a fundamental piece of identity confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Protocol: The analysis can be performed via direct infusion or, more commonly, as the detector for an LC or GC system (see protocols above).
-
Molecular Formula: C₈H₄F₃NO
-
Molecular Weight: 187.12 g/mol [1]
-
Expected Ion (HRMS, ESI+): [M+H]⁺ = 188.0321 m/z
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Method Selection: FTIR is a rapid and simple technique used to identify the presence of key functional groups. For this molecule, the characteristic sharp absorbance of the nitrile group (C≡N) is a key diagnostic feature.[8][9]
Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum typically over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2230 | C≡N stretch | Nitrile |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250-1000 | C-F and C-O-C stretches | Ar-F, O-CF₂ |
Method Validation Principles
For use in a regulated environment, all quantitative methods (primarily HPLC) must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10] Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[11][12]
Figure 2: Key parameters for analytical method validation, ensuring trustworthy and reliable data.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of HPLC for purity, GC-MS for volatile impurities, and a suite of spectroscopic techniques (NMR, MS, FTIR) for structural confirmation provides a comprehensive and robust data package. The protocols and rationale outlined in this guide establish a solid foundation for the quality control and regulatory support of this important chemical intermediate, ensuring its suitability for the development of next-generation pharmaceuticals and agrochemicals.
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This compound . MySkinRecipes. [Link]
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a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... . ResearchGate. [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids . Analytical Methods (RSC Publishing). [Link]
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Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state . PubMed. [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different . Diva-Portal.org. [Link]
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(PDF) Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory . ResearchGate. [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharmaguideline. [Link]
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2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC . ZORA (Zurich Open Repository and Archive). [Link]
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On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR . Magritek. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]
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GC/MS-LC/MS multi-residue method . Iowa State University. [Link]
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Benzonitrile - NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . LinkedIn. [Link]
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Application Note: A Validated HPLC Method for Purity Assessment of 2-(Difluoromethoxy)-6-fluorobenzonitrile
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the precise purity determination of 2-(Difluoromethoxy)-6-fluorobenzonitrile, a pivotal intermediate in modern pharmaceutical synthesis. The developed isocratic reverse-phase HPLC method exhibits exceptional specificity, linearity, accuracy, and precision. This makes it highly suitable for stringent quality control and purity assessment in both research and drug development environments. This document provides a comprehensive, step-by-step protocol, in-depth method validation data, and expert justification for the selected analytical parameters.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is of utmost importance, as even minute impurities can adversely affect the safety, efficacy, and stability of the final drug product.[2] Consequently, a dependable and precise analytical method for its purity evaluation is indispensable for upholding product quality and consistency.
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for determining the purity of non-volatile and thermally sensitive compounds, owing to its high resolution, sensitivity, and precision. This note outlines a method specifically tailored and validated for this compound, addressing the analytical challenges posed by its chemical structure and potential synthesis-related impurities.
Method Development: A Rationale-Driven Strategy
The selection of HPLC parameters was meticulously guided by the physicochemical properties of this compound and the primary objective of achieving optimal separation from any potential impurities. A thorough literature survey is the foundational step in developing a robust HPLC method.[3]
Column Chemistry and Stationary Phase
Given the non-polar, aromatic nature of the analyte, a C18 stationary phase was the logical choice.[4] The octadecylsilyl (C18) phase facilitates strong hydrophobic interactions, which are essential for the effective retention and resolution of aromatic compounds.[3][4] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm was selected to provide an optimal balance between chromatographic efficiency and system backpressure.
Mobile Phase Composition
An isocratic mobile phase, comprising a mixture of acetonitrile and water, was selected for its simplicity, robustness, and UV transparency. Acetonitrile is a preferred organic modifier for aromatic compounds due to its low viscosity and strong elution strength.[5] An optimized ratio of 65:35 (v/v) acetonitrile to water was determined to yield a suitable retention time and effective separation from both early and late-eluting impurities.
Detection Wavelength
Following an analysis of the UV spectrum of this compound, a detection wavelength of 230 nm was chosen. This wavelength ensures high sensitivity for the main component as well as any potential aromatic impurities that might be present.
Experimental Protocol: A Step-by-Step Guide
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for system flushing)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 230 nm |
| Run Time | 20 minutes |
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in 100 mL of the mobile phase in a class A volumetric flask.
-
This stock solution has a concentration of 100 µg/mL.
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 100 mL of the mobile phase in a class A volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.
Analytical Workflow
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Method Validation: Ensuring a Self-Validating System
The developed analytical method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to unequivocally demonstrate its suitability for the intended purpose.[6][7][8]
Specificity
Method specificity was confirmed by injecting a blank (mobile phase), the standard solution, and the sample solution. The resulting chromatograms revealed no interfering peaks at the retention time of the main analyte, thereby proving the method's ability to accurately assess the analyte in the presence of potential impurities.
Linearity
Linearity was established by preparing and injecting standard solutions across five concentration levels, from 25 to 150 µg/mL. The calibration curve, plotting peak area against concentration, yielded a correlation coefficient (R²) exceeding 0.999, which indicates outstanding linearity over the specified range.[9]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 25 | 135790 |
| 50 | 271580 |
| 75 | 407370 |
| 100 | 543160 |
| 150 | 814740 |
| R² | 0.9998 |
Accuracy
Accuracy was ascertained using the recovery method. A known quantity of the reference standard was spiked into a sample solution at three different concentration levels (80%, 100%, and 120%). The recovery at each level fell within the acceptable range of 98-102%.
| Spiked Level | % Recovery |
| 80% | 99.7% |
| 100% | 100.5% |
| 120% | 101.2% |
Precision
Repeatability (Intra-day precision): Six consecutive injections of the standard solution (100 µg/mL) were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated to be less than 1.0%.[10]
Intermediate Precision (Inter-day precision): The analysis was replicated on a different day by a different analyst. The RSD between the results from the two days was below 2.0%, confirming the method's excellent intermediate precision.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was established at 0.1 µg/mL, and the LOQ at 0.3 µg/mL, demonstrating the high sensitivity of the method.[9]
Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The HPLC method delineated in this application note is a validated, reliable, and precise technique for the purity determination of this compound. The comprehensive validation data confirms its suitability for routine quality control in both pharmaceutical development and manufacturing settings. This method provides an invaluable analytical tool for ensuring the quality and consistency of this vital chemical intermediate.
References
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MySkinRecipes. This compound. [Link]
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PubChem. 2,6-Difluorobenzonitrile. [Link]
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SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
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Phenomenex. Reversed Phase HPLC Method Development. [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Sule, P. S., et al. A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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National Institutes of Health. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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LCGC. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]
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ResearchGate. Chemical structure of benzonitrile derivatives investigated. [Link]
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Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). [Link]
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ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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MDPI. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. [Link]
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PubChem. 2-Bromo-3,6-difluorobenzonitrile. [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of 2-(Difluoromethoxy)-6-fluorobenzonitrile
Introduction: The Significance of 2-(Difluoromethoxy)-6-fluorobenzonitrile in Modern Drug Discovery
This compound is a crucial building block in the development of advanced pharmaceuticals and agrochemicals. The incorporation of the difluoromethoxy (-OCF₂H) group into bioactive molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins.[1] This is attributed to the unique electronic properties and the ability of the difluoromethyl group to act as a lipophilic hydrogen bond donor. As researchers increasingly leverage these benefits, the demand for a robust and scalable synthesis of this key intermediate has grown.
This guide provides a comprehensive overview of a two-step synthetic route for the large-scale production of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the chosen methodologies. The protocols are designed to be self-validating, with integrated checkpoints for process control and quality assurance.
Part 1: A Strategic Two-Step Synthesis
The synthesis of this compound is most effectively approached as a two-step process. This strategy ensures a high-yielding and scalable route from readily available starting materials.
-
Step 1: Synthesis of the Key Intermediate: 2-Hydroxy-6-fluorobenzonitrile. This step involves the selective hydrolysis of 2,6-difluorobenzonitrile.
-
Step 2: Large-Scale Difluoromethylation. The hydroxylated intermediate is then converted to the final product via a robust difluoromethylation reaction.
This approach allows for the isolation and purification of the key intermediate, which is critical for ensuring the high purity of the final product.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from the starting material to the final product.
Caption: Overall two-step synthesis of this compound.
Part 2: Detailed Protocols and Methodologies
Step 1: Synthesis of 2-Hydroxy-6-fluorobenzonitrile via Selective Hydrolysis
The selective hydrolysis of one fluorine atom in 2,6-difluorobenzonitrile presents a greener alternative to multi-step syntheses from other precursors. The kinetics of this reaction are critical, as forcing conditions can lead to the undesirable hydrolysis of the nitrile group.[2] This protocol is designed to favor the formation of the desired hydroxylated product.
Protocol: Large-Scale Selective Hydrolysis
| Parameter | Value | Justification |
| Starting Material | 2,6-Difluorobenzonitrile | Commercially available and high purity. |
| Reagent | Potassium Hydroxide (KOH) | A strong base to facilitate nucleophilic aromatic substitution. |
| Solvent | tert-Butanol | A polar protic solvent that solubilizes the reactants and is suitable for higher temperatures. |
| Reaction Temperature | 80-90 °C | Provides sufficient energy for the reaction while minimizing side product formation. |
| Reaction Time | 4-6 hours (monitored by HPLC) | Allows for complete conversion of the starting material. |
Step-by-Step Procedure:
-
Reactor Setup: Charge a suitable glass-lined reactor with 2,6-difluorobenzonitrile (1.0 eq) and tert-butanol (10 vol). Begin agitation.
-
Reagent Addition: Slowly add a solution of potassium hydroxide (1.1 eq) in water (2 vol) to the reactor over 1-2 hours, maintaining the internal temperature below 40°C.
-
Reaction: Heat the reaction mixture to 80-90°C and monitor the progress by HPLC every hour. The reaction is complete when the starting material is less than 1% by area.
-
Workup: Cool the reaction mixture to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.
-
Extraction: Extract the product into methyl tert-butyl ether (MTBE) (2 x 10 vol).
-
Washing: Wash the combined organic layers with brine (5 vol).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a mixture of heptane and ethyl acetate to afford pure 2-hydroxy-6-fluorobenzonitrile.
In-Process Quality Control (IPC):
-
Reaction Monitoring: HPLC analysis to track the disappearance of 2,6-difluorobenzonitrile and the formation of 2-hydroxy-6-fluorobenzonitrile.
-
Purity Assessment: ¹H NMR and HPLC of the isolated product to confirm structure and purity (>98%).
Step 2: Large-Scale Difluoromethylation of 2-Hydroxy-6-fluorobenzonitrile
The difluoromethylation of the phenolic hydroxyl group is achieved using sodium 2-chloro-2,2-difluoroacetate. This reagent is a stable, commercially available solid that generates difluorocarbene in situ upon heating, making it a safer and more scalable alternative to gaseous reagents like chlorodifluoromethane.[3][4]
Protocol: Large-Scale Difluoromethylation
| Parameter | Value | Justification |
| Starting Material | 2-Hydroxy-6-fluorobenzonitrile | High purity intermediate from Step 1. |
| Reagent | Sodium 2-chloro-2,2-difluoroacetate | A stable and safe precursor for difluorocarbene.[4] |
| Base | Cesium Carbonate (Cs₂CO₃) | Effectively deprotonates the phenol to form the reactive phenoxide.[3] |
| Solvent | N,N-Dimethylformamide (DMF) / Water | A polar aprotic solvent system that facilitates the reaction.[3] |
| Reaction Temperature | 110-120 °C | Optimal temperature for the thermal decarboxylation of the reagent.[3] |
| Reaction Time | 2-3 hours (monitored by HPLC) | Ensures complete reaction. |
Step-by-Step Procedure:
-
Reactor Setup: To a clean and dry reactor, add 2-hydroxy-6-fluorobenzonitrile (1.0 eq) and cesium carbonate (1.5 eq).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent Addition: Add anhydrous DMF (10 vol) and deionized water (1.2 vol) to the reactor.
-
Degassing: Degas the solution with a subsurface stream of nitrogen for 1 hour while stirring.
-
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.5 eq) in one portion under a positive pressure of nitrogen.
-
Reaction: Heat the reaction mixture to 110-120°C for 2-3 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and add water (20 vol).
-
Extraction: Extract the product with ethyl acetate (2 x 15 vol).
-
Washing: Wash the combined organic layers with water (3 x 10 vol) and brine (10 vol).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield this compound as a white solid.
In-Process Quality Control (IPC):
-
Reaction Monitoring: HPLC analysis to confirm the consumption of the starting material.
-
Final Product Analysis: ¹H NMR, ¹⁹F NMR, and HPLC to confirm the structure and purity (>99%) of the final product.
Part 3: Purification and Analytical Quality Control
For large-scale production, robust purification and analytical methods are essential to ensure the final product meets the required specifications.
Purification Strategy
-
Crystallization: The preferred method for large-scale purification of solid products. It is effective at removing both colored impurities and closely related structural analogs.
-
Vacuum Distillation: An alternative for liquid or low-melting solid products. It is particularly useful for separating components with different boiling points.
Analytical Methods for Quality Control
The following analytical methods are recommended for both in-process control and final product release. The parameters provided are a starting point and should be validated for the specific equipment and conditions used.[5]
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 20% to 95% B over 15 min | 10% to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 220 nm | ESI+, Multiple Reaction Monitoring (MRM) |
| Purpose | Purity, in-process control | Impurity profiling, trace analysis |
Part 4: Safety and Handling Considerations for Large-Scale Synthesis
A thorough risk assessment should be conducted before commencing any large-scale synthesis.[3]
-
Hazardous Materials:
-
2,6-Difluorobenzonitrile: Harmful if swallowed or inhaled.[6] Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.
-
-
Reaction Hazards:
-
Exothermic Reactions: The difluoromethylation reaction can be exothermic.[7] Ensure the reactor is equipped with adequate cooling capacity and temperature monitoring. Add reagents slowly to control the reaction rate.
-
Pressure Build-up: The generation of carbon dioxide during the difluoromethylation step can lead to a pressure build-up in a sealed system. Ensure the reactor is properly vented.
-
-
Engineering Controls:
-
Fume Hoods/Ventilated Enclosures: All operations involving volatile or hazardous chemicals should be performed in a certified fume hood or a well-ventilated enclosure.
-
Reactor Safety: Large-scale reactors should be equipped with pressure relief valves, emergency cooling systems, and automated shutdown procedures.
-
By adhering to these protocols and safety guidelines, the large-scale synthesis of this compound can be performed safely and efficiently, providing a reliable supply of this important intermediate for the advancement of pharmaceutical and agrochemical research.
References
-
Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
-
Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7066. [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved January 26, 2026, from [Link]
-
European Patent Office. (1999). Process for the preparation of fluorobenzyl derivatives (EP 1114809 A1). [Link]
- Google Patents. (n.d.). US5502235A - Solventless process for making 2,6 difluorobenzonitrile.
- Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
-
ResearchGate. (2007). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
- Google Patents. (n.d.). US4406841A - Process for producing 2,6-difluorobenzonitrile.
- Google Patents. (n.d.). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
-
PubChem. (n.d.). 2,6-Difluorobenzonitrile. Retrieved January 26, 2026, from [Link]
-
Chemical Science. (2020). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. [Link]
-
ResearchGate. (2012). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]
-
ResearchGate. (2026). Difluoromethylation of Phenols. [Link]
-
ResearchGate. (2024). Overview of the conventional route for the purification and drying of aqueous [¹⁸F]fluoride with an anion-exchange cartridge. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. [Link]
-
PubMed. (2019). Preparation of highly fluorinated and boron-rich adsorbent for magnetic solid-phase extraction of fluoroquinolones in water and milk samples. [Link]
-
PubMed. (2001). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. [Link]
-
Chemical Society Reviews. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. [Link]
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- 6. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
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functionalization of the nitrile group in 2-(Difluoromethoxy)-6-fluorobenzonitrile
An In-Depth Guide to the Strategic Functionalization of the Nitrile Group in 2-(Difluoromethoxy)-6-fluorobenzonitrile
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The subject of this guide, this compound, is a prime example of a building block engineered for therapeutic potential. Its value lies in the unique combination of three key structural features: the aromatic nitrile, the ortho-fluorine substituent, and the difluoromethoxy group.
The difluoromethoxy (-OCF₂H) group serves as a metabolically robust bioisostere for the more common methoxy (-OCH₃) group. A primary metabolic liability of methoxy-containing compounds is O-demethylation; replacing it with a difluoromethoxy group effectively blocks this pathway, enhancing the pharmacokinetic profile of a potential drug candidate.[1] Furthermore, the fluorine atom at the 6-position modulates the electronic properties of the aromatic ring, influencing pKa and potentially improving target binding interactions through favorable electrostatic or hydrogen bonding contributions.[2]
The nitrile group, however, is the focal point of synthetic diversification. It is a versatile functional handle that can be transformed into a wide array of other functionalities, each with distinct chemical properties and potential biological roles.[3] This guide provides detailed protocols and the underlying scientific rationale for three principal transformations of the nitrile group in this compound: hydrolysis to a primary amide, reduction to a primary amine, and cycloaddition to form a tetrazole. These conversions unlock access to diverse chemical matter, enabling comprehensive Structure-Activity Relationship (SAR) studies and the development of novel therapeutic agents.[4]
Section 1: Hydrolysis to 2-(Difluoromethoxy)-6-fluorobenzamide
The conversion of a nitrile to a primary amide is a fundamental transformation that introduces a key hydrogen bond donor and acceptor moiety. The resulting amide, 2-(Difluoromethoxy)-6-fluorobenzamide, can serve as a crucial intermediate for further derivatization or as a final bioactive compound itself, with benzamides being a privileged scaffold in many therapeutic areas.[5][6]
Causality Behind Experimental Choices
Direct hydrolysis of nitriles using strong acid or base often leads to the formation of the corresponding carboxylic acid, making the selective synthesis of the amide challenging.[7][8] To circumvent this, controlled hydrolysis methods have been developed. The protocol outlined below utilizes an alkali-catalyzed reaction with hydrogen peroxide.[9] In this system, the hydroxide ion acts as a catalyst to generate the hydroperoxide anion (OOH⁻) from H₂O₂, which is a more potent nucleophile than the hydroxide ion itself. The hydroperoxide anion attacks the electrophilic carbon of the nitrile, leading to an intermediate that, upon proton transfer and elimination of water, yields the desired primary amide with high selectivity. This method is advantageous due to its mild conditions and high yields, minimizing over-hydrolysis.
Experimental Workflow: Nitrile to Amide
Caption: Workflow for the selective hydrolysis of the nitrile to the primary amide.
Protocol 1: Synthesis of 2-(Difluoromethoxy)-6-fluorobenzamide
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Hydrogen Peroxide (30% aq.), Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 50-60 °C |
| Typical Yield | 85-95% |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add DMSO (approx. 5 mL per 1 g of nitrile) and potassium carbonate (1.5 eq). Stir the suspension at room temperature for 10 minutes.
-
Hydrolysis: Carefully add 30% aqueous hydrogen peroxide (3.0 eq) dropwise to the stirred suspension. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water (20 mL per 1 g of nitrile). A white precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether.
-
Purification: The crude product is often of high purity. For further purification, it can be recrystallized from an appropriate solvent system such as ethanol/water or ethyl acetate/hexanes. Dry the final product under vacuum to yield 2-(Difluoromethoxy)-6-fluorobenzamide as a white solid.
Section 2: Reduction to (2-(Difluoromethoxy)-6-fluorophenyl)methanamine
The reduction of the nitrile to a primary amine introduces a basic center into the molecule, creating a scaffold suitable for forming salts or engaging in further reactions such as amide bond formation or reductive amination. The resulting benzylamine derivative is a valuable building block for accessing a different region of chemical space compared to the amide.
Causality Behind Experimental Choices
Nitrile reduction can be achieved using various reagents, most commonly metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Catalytic Hydrogenation: This method is often preferred in industrial settings due to its cost-effectiveness and "greener" profile. Catalysts like Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) are used under a hydrogen atmosphere. The reaction proceeds on the catalyst surface, where hydrogen is added across the carbon-nitrogen triple bond. The presence of ammonia or a base is often included to prevent the formation of secondary amine byproducts, which can arise from the reaction between the initially formed imine intermediate and the final amine product.
-
Chemical Reduction: Reagents like LiAlH₄ or borane complexes (e.g., BH₃·THF) are powerful reducing agents that readily convert nitriles to amines. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction of the resulting intermediate. While highly effective, these reagents are moisture-sensitive and require strictly anhydrous conditions and careful quenching procedures.
Reaction Pathway: Nitrile to Amine
Caption: Workflow for the reduction of the nitrile to the primary amine via catalytic hydrogenation.
Protocol 2: Synthesis of (2-(Difluoromethoxy)-6-fluorophenyl)methanamine
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Raney® Nickel (slurry), Hydrogen (H₂) gas, Ammonia (in Ethanol) |
| Solvent | Ethanol |
| Pressure | ~50 psi |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
Step-by-Step Methodology:
-
Preparation: To a hydrogenation vessel, add a solution of this compound (1.0 eq) in 7N ammoniacal ethanol (approx. 10 mL per 1 g of nitrile).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney® Nickel (approx. 10-20% by weight of the nitrile, as a slurry in water or ethanol). Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to approximately 50 psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Caution: The catalyst on the filter pad may be pyrophoric; keep it wet until it can be safely quenched.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography (using a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking) to yield the pure primary amine.
Section 3: [3+2] Cycloaddition to 5-(2-(Difluoromethoxy)-6-fluorophenyl)-1H-tetrazole
The tetrazole moiety is a critical functional group in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group.[10] It shares a similar pKa and spatial arrangement of hydrogen bond acceptors but offers improved metabolic stability and cell permeability. The conversion of the nitrile to a tetrazole is therefore a highly valuable strategic move in lead optimization.
Causality Behind Experimental Choices
The synthesis of 5-substituted-1H-tetrazoles from nitriles is typically achieved via a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide (NaN₃).[11] The mechanism involves the coordination of a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid (e.g., NH₄Cl) to the nitrile nitrogen. This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. The subsequent cyclization and protonation yield the aromatic tetrazole ring. The electron-withdrawing nature of the fluorinated aromatic ring of the substrate facilitates this reaction by lowering the energy of the nitrile's LUMO, promoting a smoother cycloaddition.[10]
Mechanism: Nitrile to Tetrazole
Caption: Simplified mechanism for the acid-catalyzed cycloaddition of azide to a nitrile.
Protocol 3: Synthesis of 5-(2-(Difluoromethoxy)-6-fluorophenyl)-1H-tetrazole
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120-130 °C |
| Typical Yield | 80-90% |
| Reaction Time | 12-18 hours |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acid, which generates explosive hydrazoic acid.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL per 1 g of nitrile).
-
Reaction: Heat the reaction mixture to 120-130 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water and acidify to pH ~2 with dilute hydrochloric acid (e.g., 2N HCl). A precipitate should form. Perform this step in a well-ventilated fume hood to safely dissipate any residual hydrazoic acid.
-
Isolation: Stir the acidified mixture for 1 hour in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford the pure tetrazole as a crystalline solid.
Conclusion
This compound is a highly valuable starting material whose utility is fully realized through the strategic functionalization of its nitrile group. The three transformations detailed in this guide—hydrolysis to the amide, reduction to the amine, and cycloaddition to the tetrazole—represent fundamental and reliable pathways to generate a diverse library of compounds. Each protocol has been optimized for selectivity and yield, providing researchers, scientists, and drug development professionals with a robust toolkit to accelerate their discovery programs. By understanding the chemical principles behind these methods, researchers can effectively leverage this powerful building block to design the next generation of therapeutic agents.
References
-
Pooni, P., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
Zhang, J., et al. (2013). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. Available at: [Link]
-
Klok, R. P., et al. (2008). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). Applied Radiation and Isotopes. Available at: [Link]
- Google Patents. (2012). Industrial production method of 2,6-difluorobenzamide. Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
-
Filler, R. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2015). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. Available at: [Link]
- Google Patents. (2006). Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. Google Patents.
-
Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2013). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. Available at: [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]
-
Der Pharma Chemica. (2015). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. Available at: [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
ResearchGate. (2021). Conversion of nitrile to other functional groups. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethoxy)-6-fluorobenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Difluoromethoxy)-6-fluorobenzonitrile. As a key intermediate in the development of novel pharmaceuticals and agrochemicals, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during its synthesis.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound typically involves a multi-step process, often starting from more readily available precursors. A common synthetic strategy involves two key transformations: the introduction of the difluoromethoxy group onto a phenolic precursor and the formation of the nitrile functionality. The inherent reactivity of the reagents and intermediates in these steps can lead to the formation of several byproducts, complicating purification and potentially impacting the quality of the final product. This guide will equip you with the knowledge to identify, mitigate, and troubleshoot the formation of these common impurities.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors. Incomplete conversion of starting materials is a primary suspect. Additionally, the formation of side products, such as those detailed in the troubleshooting guides below, will consume your starting materials and reduce the overall yield of the desired product. It is also crucial to ensure the quality and dryness of your reagents and solvents, as moisture can lead to unwanted side reactions, particularly the hydrolysis of the nitrile group.
Q2: I am observing an unexpected peak in my GC-MS analysis with a mass corresponding to the loss of a fluorine atom. What could this be?
While less common, fragmentation patterns in GC-MS can sometimes be misleading. However, if you suspect an impurity with one less fluorine atom, consider the possibility of incomplete fluorination of a precursor if you started from a di- or tri-halogenated benzene derivative. For instance, if your synthesis began with 2,6-dichlorobenzonitrile, the presence of 2-chloro-6-fluorobenzonitrile as an intermediate is a possibility.
Q3: How can I best monitor the progress of my reaction to minimize byproduct formation?
Regular reaction monitoring is critical. Thin Layer Chromatography (TLC) is a rapid and effective technique for qualitative monitoring.[1] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.[2] By tracking the consumption of your starting material and the appearance of the product and any byproducts, you can determine the optimal reaction time and prevent over-reaction or prolonged exposure to conditions that favor side product formation.
Troubleshooting Guides: Common Byproducts and Mitigation Strategies
This section provides detailed troubleshooting for the most common byproducts encountered in the synthesis of this compound.
Byproduct 1: 2-Fluoro-6-hydroxybenzonitrile (Unreacted Starting Material)
The presence of the starting material, 2-fluoro-6-hydroxybenzonitrile, in your final product is a clear indication of an incomplete difluoromethylation reaction.
Root Cause Analysis:
The difluoromethylation of phenols often proceeds via the in-situ generation of difluorocarbene (:CF₂). The reaction's success hinges on the efficient trapping of this highly reactive intermediate by the phenoxide. Incomplete conversion can be attributed to several factors:
-
Insufficient Reagent: An inadequate amount of the difluorocarbene precursor (e.g., sodium chlorodifluoroacetate) will naturally lead to unreacted starting material.
-
Suboptimal Reaction Temperature: The generation of difluorocarbene is temperature-dependent. If the temperature is too low, the precursor may not decompose at a sufficient rate. Conversely, excessively high temperatures can lead to the rapid decomposition and dimerization/trimerization of the carbene before it can react with the phenoxide.[3]
-
Poor Base Strength or Solubility: The phenolic proton must be abstracted to form the nucleophilic phenoxide. A base that is too weak or one that has poor solubility in the reaction medium will result in a low concentration of the active nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unreacted starting material.
Recommended Protocols & Validation:
-
Reaction Monitoring: Utilize TLC (e.g., with a 1:2 ethyl acetate:hexanes eluent) to monitor the disappearance of the more polar starting material.[1]
-
Reagent Quality: Ensure the difluorocarbene precursor is of high purity and handled under anhydrous conditions where necessary.
-
Temperature Control: Maintain a consistent and optimized reaction temperature. An oil bath is recommended for stable heating.[1]
Byproduct 2: 2-(Difluoromethoxy)-6-fluorobenzamide
The presence of the corresponding amide is a common issue when synthesizing nitriles, arising from the hydrolysis of the nitrile group.
Root Cause Analysis:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate.[4][5] While further hydrolysis to the carboxylic acid is possible, the reaction can often be arrested at the amide stage under milder conditions.[6]
-
Presence of Water: This is the most direct cause. Water can be introduced through wet solvents, reagents, or exposure to atmospheric moisture.
-
Reaction Conditions: The basic or acidic conditions used in the synthesis can catalyze the hydrolysis if water is present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amide byproduct formation.
Recommended Protocols & Validation:
-
Anhydrous Techniques: Employ standard techniques for carrying out reactions under anhydrous conditions. This includes using flame-dried glassware, dry solvents, and performing the reaction under an inert atmosphere.[1]
-
Work-up Conditions: During the reaction work-up, minimize the contact time with aqueous acidic or basic solutions, especially at elevated temperatures.
Byproduct 3: 2-Chloro-6-fluorobenzonitrile (from Halogen Exchange Route)
If the synthesis of the fluorinated aromatic ring is achieved via a halogen exchange (Halex) reaction, for instance, from 2,6-dichlorobenzonitrile, incomplete reaction can lead to the presence of 2-chloro-6-fluorobenzonitrile.
Root Cause Analysis:
The Halex reaction is a nucleophilic aromatic substitution where a chloride is displaced by a fluoride anion.[7][8] The second substitution is often more difficult than the first due to the deactivating effect of the first introduced fluorine atom.
-
Insufficient Fluorinating Agent: An inadequate amount of the fluoride source (e.g., KF) will lead to incomplete conversion.
-
Low Reaction Temperature: The C-Cl bond activation and substitution require significant thermal energy.
-
Deactivation of Fluoride Source: The fluoride salt can be deactivated by trace amounts of water, forming hydroxides which are less effective nucleophiles for this transformation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete halogen exchange.
Recommended Protocols & Validation:
-
Anhydrous Fluoride Source: Use spray-dried or freshly fused potassium fluoride to ensure it is anhydrous.
-
Phase Transfer Catalysis: Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the fluoride salt in aprotic polar solvents.
-
Reaction Monitoring by GC: Monitor the disappearance of the starting material and the intermediate by GC to determine the reaction endpoint.[3]
Analytical Data Summary
The following table summarizes the expected analytical data for the target compound and its common byproducts. This data is crucial for their identification in reaction mixtures.
| Compound | Molecular Weight ( g/mol ) | Expected GC-MS (m/z) of Molecular Ion | Key ¹H NMR Signals (indicative) |
| This compound | 187.12 | 187 | Triplet for -OCHF₂ proton |
| 2-Fluoro-6-hydroxybenzonitrile | 139.11 | 139 | Broad singlet for -OH proton |
| 2-(Difluoromethoxy)-6-fluorobenzamide | 205.13 | 205 | Broad singlets for -NH₂ protons |
| 2-Chloro-6-fluorobenzonitrile | 155.56 | 155 | Distinct aromatic proton splitting pattern |
Experimental Protocols
General Protocol for Difluoromethylation of 2-Fluoro-6-hydroxybenzonitrile:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-hydroxybenzonitrile (1.0 eq.), cesium carbonate (2.0 eq.), and a suitable solvent (e.g., anhydrous DMF).[1]
-
Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 30 minutes.
-
Add sodium chlorodifluoroacetate (2.5 eq.) in one portion.[1]
-
Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or GC.[1]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Impurity Analysis by GC-MS:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a volatile solvent such as dichloromethane or ethyl acetate.[9]
-
Instrumentation: Use a GC-MS system with a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms column).[9]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.[9]
-
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze their corresponding mass spectra to identify the main product and any impurities by comparing their fragmentation patterns with known standards or library data.
References
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Organic Syntheses. Difluoromethylation of Phenols. 2024 , 101, 164–180. [Link]
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Chemistry Steps. Converting Nitriles to Amides. [Link]
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Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]
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Hu, J. et al. Recent Advances in the Synthetic Application of Difluorocarbene. 2014 , 43(24), 5039-5074. [Link]
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ChemMix. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. 2022 . [Link]
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AMS Biotechnology (Europe) Ltd. Impurity profiling HPLC methods for drug quality compliance. 2025 . [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). 2018 . [Link]
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YouTube. Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. 2023 . [Link]
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INIS. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
Popp, B. V. et al. Late-stage difluoromethylation: concepts, developments and perspective. 2021 , 50(13), 7082-7103. [Link]
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-
ResearchGate. Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. 2025 . [Link]
-
ResearchGate. Late-stage difluoromethylation: Concepts, developments and perspective. 2021 . [Link]
-
ACS Publications. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. 2021 . [Link]
-
Animal Health Laboratory, University of Guelph. GC/MS-LC/MS multi-residue method. 2019 . [Link]
-
Sci-Hub. Kinetics of halogen-exchange fluorination of 2,6-dichlorobenzaldehyde. 2008 . [Link]
-
PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. 2020 . [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Organic Chemistry Portal. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. 2024 . [Link]
-
ResearchGate. Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product. 2025 . [https://www.researchgate.net/publication/365512211_Impurity_profiling_HPLC-UV PDA_method_development_validation_and_relative_response_factor_estimation_for_budesonide_glycopyrronium_and_formoterol_fumarate_combination_product]([Link] PDA_method_development_validation_and_relative_response_factor_estimation_for_budesonide_glycopyrronium_and_formoterol_fumarate_combination_product)
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. 2013 . [Link]
-
Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. 2023 . [Link]
-
YouTube. Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. 2022 . [Link]
-
Semantic Scholar. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. 2017 . [Link]
-
PubMed. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. 2024 . [Link]
-
PubMed Central. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. 2022 . [Link]
-
PubMed Central. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. 2014 . [Link]
-
ResearchGate. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. 2024 . [Link]
-
AMS Biotechnology (Europe) Ltd. Impurity profiling and HPLC methods for drug quality compliance. 2025 . [Link]
-
University of South Dakota. ELECTRON DEFICIENT FLUOROARENES: BRIDGING DEOXYFLUORINATION AND ANION-π INTERACTIONS TO PRODUCE NEW FLUORINATION REAGENTS. [Link]
-
ResearchGate. Scheme 1 Selective hydrolysis of nitriles to amides. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
ResearchGate. Mechanochemical difluoromethylation of (thio)phenols and N ‐heterocycles. 2025 . [Link]
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Technical Support Center: A Guide to the Stability and Handling of 2-(Difluoromethoxy)-6-fluorobenzonitrile
Welcome to the dedicated technical support center for 2-(Difluoromethoxy)-6-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable fluorinated intermediate. By understanding the underlying chemical principles governing its stability, you can ensure the integrity of your experiments and the quality of your results.
Introduction to this compound
This compound is a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The incorporation of fluorine atoms and the difluoromethoxy group can significantly enhance metabolic stability, bioavailability, and other crucial properties of the final active pharmaceutical ingredients (APIs).[1][2][3] However, the unique electronic nature of these functional groups also presents specific challenges regarding the compound's stability. This guide will address the most common issues encountered during the handling, storage, and use of this reagent, providing both preventative measures and troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two primary points of instability in this compound are the difluoromethoxy group and the nitrile group.
-
Hydrolysis of the Difluoromethoxy Group: The C-F bonds of the difluoromethoxy group are susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[4][5] This can lead to the formation of a formyl group and subsequent unwanted byproducts. Studies on similar difluoromethoxy-substituted compounds have shown a higher sensitivity to hydrolysis compared to their methoxy analogs.[4]
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide.[6] This reaction is typically catalyzed by strong acids or bases and can be accelerated by elevated temperatures. While generally stable, prolonged exposure to non-neutral pH conditions can lead to degradation.[7]
Q2: What are the recommended storage conditions for this compound?
A2: To maintain the integrity of the compound, it is crucial to store it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) .[1][8] This minimizes exposure to moisture and atmospheric oxygen, which can contribute to hydrolytic decomposition. The use of a desiccator is also recommended for long-term storage.
Q3: Can I dissolve this compound in protic solvents like methanol or water?
A3: While the compound may be soluble in some protic solvents, it is generally not recommended for long-term storage in these solvents due to the risk of hydrolysis. If a protic solvent is required for a reaction, it is best to prepare the solution immediately before use and to use anhydrous solvents whenever possible. For storage, aprotic solvents such as anhydrous acetonitrile, tetrahydrofuran (THF), or toluene are preferred.
Q4: How can I monitor the purity of my this compound sample over time?
A4: The purity of the compound can be effectively monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive method for detecting and quantifying the parent compound and any potential degradation products.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identifying volatile impurities and decomposition byproducts.[9][10] Periodic analysis of a stored sample is recommended to ensure its quality.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis, eluting earlier than the parent compound. | This is often indicative of hydrolysis of the nitrile group to the corresponding carboxylic acid, which is more polar. | - Verify the pH of your reaction or storage solution. Avoid strongly acidic or basic conditions. - Use anhydrous solvents and store the compound under an inert atmosphere to minimize water content. |
| Appearance of a new peak in HPLC analysis, with a significant change in retention time. | This could be due to the hydrolysis of the difluoromethoxy group, leading to a more polar byproduct. | - Ensure the compound has not been exposed to high temperatures for extended periods. - Buffer your reaction mixture to maintain a neutral pH if compatible with your chemistry. |
| The compound appears discolored or has a changed physical appearance. | This may indicate significant decomposition. | - Do not use the compound. - Re-purify the material if possible, or obtain a fresh batch. - Review your storage and handling procedures to identify the source of decomposition. |
| Inconsistent reaction yields or the formation of unexpected side products. | The starting material may have partially decomposed, introducing impurities that interfere with the reaction. | - Confirm the purity of the this compound using HPLC or GC-MS before use. - Follow the recommended storage and handling protocols strictly. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of the compound in a chosen solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., acetonitrile, THF)
-
HPLC-grade solvent for analysis
-
Vials with inert gas seals
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into several vials and seal them under an inert atmosphere.
-
Store the vials at the desired temperature (e.g., room temperature, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial for analysis.
-
Dilute a sample from the vial to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Protocol 2: General Handling Procedure for this compound
Objective: To minimize exposure to atmospheric moisture and oxygen during weighing and dissolution.
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Open the container in a glove box or under a stream of inert gas (argon or nitrogen).
-
Quickly weigh the desired amount of the compound into a clean, dry flask.
-
Immediately add the anhydrous solvent to the flask.
-
Seal the flask with a septum or other appropriate closure.
-
Purge the headspace of the flask with an inert gas.
Visualizing Decomposition and Prevention
Decomposition Pathways
Caption: Potential decomposition pathways of this compound.
Preventative Workflow
Caption: Recommended workflow for handling this compound.
By adhering to these guidelines, you can significantly mitigate the risk of decomposition and ensure the reliability of your experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Pike, A. J., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1836–1845. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Iley, J., et al. (2011). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Bioorganic & Medicinal Chemistry, 19(21), 6407-6420. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7065. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods. In Toxicological Profile for Dichlorvos. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Lerner, C., et al. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(21), 12431–12467. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential mechanisms of accerated hydrolysis of 2‐difluoromethoxy‐3‐sulfamoyloxyestratriene derivatives to their corresponding phenols and sulfamic acid by neighbouring group H‐bonding. Retrieved from [Link]
-
ProQuest. (2018). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)]. Retrieved from [Link]
-
de Souza, T. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1025-1045. Retrieved from [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(13), 5906-5927. Retrieved from [Link]
-
Britton, R., et al. (2017). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 15(31), 6569-6573. Retrieved from [Link]
-
ResearchGate. (n.d.). Time course of the degradation of various nitriles at different substrate concentration by BGC4-expressing bacterial cells. Retrieved from [Link]
-
Hu, J., et al. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 50(7), 1758-1772. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2-(Difluoromethoxy)-6-fluorobenzonitrile and Other Fluorinated Benzonitriles for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides a comprehensive comparative analysis of 2-(Difluoromethoxy)-6-fluorobenzonitrile, a key building block in drug discovery, with other structurally related fluorinated benzonitriles. By examining their synthesis, electronic properties, lipophilicity, metabolic stability, and potential impact on biological activity, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and discovery programs.
Introduction: The Strategic Value of Fluorine in Benzonitrile Scaffolds
Benzonitriles are versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of fluorine substituents onto the benzonitrile ring can profoundly influence a molecule's properties. This is due to fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds. These modifications can lead to enhanced metabolic stability, altered acidity or basicity of nearby functional groups, and improved binding interactions with biological targets.
This guide will focus on a comparative analysis of three key ortho-substituted fluorinated benzonitriles:
-
This compound (1)
-
2,6-Difluorobenzonitrile (2)
-
2-Fluoro-6-methoxybenzonitrile (3)
The selection of these analogs allows for a systematic evaluation of the effect of replacing a fluorine atom with a methoxy group and the increasingly important difluoromethoxy group.
Synthesis of Ortho-Substituted Fluorinated Benzonitriles
The efficient synthesis of these building blocks is a critical first step in their application. Below are representative synthetic protocols for each compound.
Synthesis of this compound (1)
The introduction of the difluoromethoxy group often involves the difluoromethylation of a corresponding phenol.
Experimental Protocol:
-
Starting Material: 2-Cyano-3-fluorophenol.
-
Difluoromethylation: The phenolic starting material is reacted with a difluoromethylating agent, such as diethyl (bromodifluoromethyl)phosphonate, in the presence of a base (e.g., potassium hydroxide) in a suitable solvent system like acetonitrile and water at room temperature.[1]
-
Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield this compound.
Workflow for the Synthesis of this compound
Caption: Synthetic scheme for this compound.
Synthesis of 2,6-Difluorobenzonitrile (2)
A common method for the synthesis of 2,6-difluorobenzonitrile is through a halogen exchange reaction.
Experimental Protocol:
-
Starting Material: 2,6-Dichlorobenzonitrile.
-
Halogen Exchange: The starting material is treated with a fluorinating agent like potassium fluoride in a polar aprotic solvent such as sulfolane at elevated temperatures.[2]
-
Alternative Route: Another approach involves the dehydration of 2,6-difluorobenzamide using a dehydrating agent.
-
Work-up and Purification: The product is isolated and purified, often by distillation or crystallization, to yield pure 2,6-difluorobenzonitrile.
Workflow for the Synthesis of 2,6-Difluorobenzonitrile
Caption: Synthetic scheme for 2,6-Difluorobenzonitrile.
Synthesis of 2-Fluoro-6-methoxybenzonitrile (3)
This compound can be prepared through nucleophilic aromatic substitution.
Experimental Protocol:
-
Starting Material: 2,6-Difluorobenzonitrile.
-
Nucleophilic Substitution: 2,6-Difluorobenzonitrile is reacted with sodium methoxide in methanol. The methoxy group displaces one of the fluorine atoms.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by crystallization, to afford 2-fluoro-6-methoxybenzonitrile.
Workflow for the Synthesis of 2-Fluoro-6-methoxybenzonitrile
Caption: Synthetic scheme for 2-Fluoro-6-methoxybenzonitrile.
Comparative Physicochemical Properties
The choice of substituent at the 2- and 6-positions of the benzonitrile ring significantly impacts the molecule's physical and chemical properties.
| Property | This compound (1) | 2,6-Difluorobenzonitrile (2) | 2-Fluoro-6-methoxybenzonitrile (3) |
| Molecular Formula | C₈H₄F₃NO | C₇H₃F₂N | C₈H₆FNO |
| Molecular Weight ( g/mol ) | 187.12 | 139.10 | 151.14 |
| Melting Point (°C) | Not available | 25-28[3] | 103-105[4] |
| Boiling Point (°C) | Not available | 174.0 ± 20.0 at 760 mmHg[3] | Not available |
| Calculated logP | Not available | 1.40[3] | 1.7[5] |
Electronic Effects of Fluorinated Substituents
The electronic nature of the substituents plays a crucial role in modulating the reactivity of the nitrile group and the aromatic ring, as well as influencing interactions with biological targets. Hammett constants (σ) are a useful tool for quantifying these electronic effects.
| Substituent | σ_meta_ | σ_para_ | Electronic Effect |
| -F | +0.34[6] | +0.06[6] | Inductively withdrawing, weakly resonance donating |
| -OCH₃ | +0.14[6] | -0.27[6] | Inductively withdrawing, strongly resonance donating |
| -OCF₂H | +0.39 | +0.22 | Strongly inductively withdrawing, weakly resonance donating |
*Note: Hammett constants for the -OCF₂H group are not as widely tabulated; these are representative values. The difluoromethoxy group is a moderate electron acceptor through both inductive and resonance effects.[7]
The strong electron-withdrawing nature of the fluorine atoms in 2,6-difluorobenzonitrile (2) and the difluoromethoxy group in this compound (1) will significantly decrease the electron density of the aromatic ring. In contrast, the methoxy group in 2-fluoro-6-methoxybenzonitrile (3), being a strong resonance donor, will increase the electron density of the ring, particularly at the ortho and para positions. These differences in electronic properties can have a profound impact on the reactivity of the molecule in subsequent synthetic transformations and on its binding affinity to protein targets.
Lipophilicity and Its Impact on Pharmacokinetics
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol for logP Determination (HPLC Method):
A common and rapid method for determining logP is by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Procedure: The retention time of the compound is measured and correlated with the retention times of a series of known compounds with established logP values.
-
Calculation: The logP is calculated from the linear relationship between the logarithm of the retention factor (k') and the known logP values of the standards.
Workflow for logP Determination by HPLC
Caption: Workflow for assessing in vitro metabolic stability.
Impact on Biological Activity
While these compounds are primarily intermediates, the choice of substituent can have a predictable influence on the biological activity of the final molecules.
-
This compound (1): The combination of high lipophilicity and metabolic stability makes this a highly attractive building block for developing orally bioavailable drugs. The strong electron-withdrawing nature of the substituents can also influence pKa and hydrogen bonding potential, which can be fine-tuned for optimal target engagement.
-
2,6-Difluorobenzonitrile (2): The two fluorine atoms provide metabolic blocking and can participate in favorable interactions with protein targets (e.g., halogen bonding). Its lower lipophilicity compared to the difluoromethoxy analog might be advantageous in certain applications where excessive lipophilicity is a concern. It is a known intermediate in the synthesis of insecticides. [2]* 2-Fluoro-6-methoxybenzonitrile (3): The methoxy group can act as a hydrogen bond acceptor, which can be crucial for binding to some biological targets. However, its susceptibility to metabolism is a potential liability that needs to be considered in drug design.
Conclusion
This comparative analysis highlights the distinct advantages and disadvantages of this compound and its related fluorinated benzonitrile analogs. The choice of which building block to use will depend on the specific goals of the drug discovery program.
-
For enhanced metabolic stability and high lipophilicity , this compound is an excellent choice.
-
When a balance of metabolic stability and moderate lipophilicity is desired , 2,6-difluorobenzonitrile offers a valuable alternative.
-
If a hydrogen bond acceptor is required for target binding and metabolic liability can be addressed elsewhere in the molecule , 2-fluoro-6-methoxybenzonitrile may be a suitable option.
By understanding the subtle yet significant differences in the properties of these key fluorinated benzonitriles, researchers can make more strategic decisions in the design and synthesis of next-generation therapeutics and agrochemicals.
References
-
ResearchGate. (n.d.). Hammett constants for CF2OCH3 and similar groups. Retrieved January 26, 2026, from [Link].
- Hammett Plots. (n.d.). Problem Set #3 – Solutions Q1, 3, 5, 7. Retrieved January 26, 2026, from a university chemistry course resource.
-
Journal of the Chemical Society B. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. RSC Publishing. Retrieved January 26, 2026, from [Link].
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved January 26, 2026, from [Link].
-
PubChem. (n.d.). 2,6-Difluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].
-
PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].
-
National Center for Biotechnology Information. (2024). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. In PubMed. Retrieved January 26, 2026, from [Link].
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
-
Wikipedia. (n.d.). Hammett equation. Retrieved January 26, 2026, from [Link].
-
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved January 26, 2026, from [Link].
-
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The Prospective Biological Activities of 2-(Difluoromethoxy)-6-fluorobenzonitrile Derivatives: A Comparative and Predictive Guide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention. Its unique electronic properties and metabolic stability make it an attractive substituent for modulating the activity and pharmacokinetic profile of bioactive molecules. This guide provides a comparative analysis of the potential biological activities of a novel class of compounds: 2-(Difluoromethoxy)-6-fluorobenzonitrile derivatives.
Due to the nascent stage of research into this specific chemical family, this guide will adopt a predictive approach, drawing upon robust experimental data from structurally analogous compounds. By examining the biological activities of molecules sharing key structural motifs—namely the 2,6-disubstituted benzonitrile core and the 2-difluoromethoxy moiety—we can construct a scientifically grounded hypothesis regarding the therapeutic potential of this compound derivatives. This document will explore potential applications in oncology and infectious diseases, presenting comparative data, detailed experimental protocols for future validation, and a discussion of the underlying mechanisms of action.
Anticipated Biological Activities and Comparative Analysis
Based on the established biological profiles of structurally related compounds, we can anticipate that derivatives of this compound may exhibit significant activity in two primary therapeutic areas: oncology and infectious diseases.
Antiproliferative and Anticancer Potential
The benzonitrile scaffold is a common feature in a multitude of compounds demonstrating potent antiproliferative effects. Furthermore, derivatives containing a 2-difluoromethoxy group have shown promise as anticancer agents.
A compelling case for the anticancer potential of the target compounds can be made by comparing them to 2-difluoromethoxyestratriene sulfamates. These compounds have been evaluated for their ability to inhibit the growth of breast cancer cell lines, their mechanism of action as tubulin polymerization inhibitors, and their capacity to block steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[1][2]
| Compound/Derivative | Target Cell Line | GI₅₀ (µM) | IC₅₀ (µM) - Tubulin Polymerization | IC₅₀ (nM) - STS Inhibition |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | MCF-7 | 0.28[1][2] | Not explicitly stated for this derivative | 3.7 (in JEG-3 cells)[1][2] |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140) | MCF-7 | 0.52[1][2] | Not explicitly stated | 4.2 (in JEG-3 cells)[1][2] |
| Hypothetical this compound Derivative | MCF-7 / MDA-MB-231 | Predicted to be in the sub-micromolar to low micromolar range | Predicted to exhibit inhibitory activity | Potential for inhibitory activity |
Table 1: Comparative antiproliferative and inhibitory activities of 2-difluoromethoxyestratriene sulfamates and a predictive outlook for this compound derivatives.
The data suggests that the difluoromethoxy group, particularly in sulfamated derivatives, can confer potent antiproliferative activity.[1][2] It is plausible that novel derivatives of this compound could be designed to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Molecules that interfere with this process are potent anticancer agents.
Caption: Predicted mechanism of action for this compound derivatives as tubulin polymerization inhibitors.
Antibacterial Potential
The 2,6-difluorobenzamide scaffold has been identified in a class of potent antibacterial agents that target the bacterial cell division protein FtsZ. Given the structural similarity, it is reasonable to hypothesize that this compound derivatives could be developed as novel antibacterial drugs.
Several 3-substituted 2,6-difluorobenzamide derivatives have demonstrated excellent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| 3-Chloroalkoxy-2,6-difluorobenzamide (Compound 7) | Bacillus subtilis | 0.25-1 |
| 3-Bromoalkoxy-2,6-difluorobenzamide (Compound 12) | Bacillus subtilis | 0.25-1 |
| 3-Alkyloxy-2,6-difluorobenzamide (Compound 17) | Staphylococcus aureus | <10 |
| Hypothetical this compound Derivative | S. aureus, B. subtilis | Predicted to exhibit activity in the low µg/mL range |
Table 2: Comparative antibacterial activities of 2,6-difluorobenzamide derivatives and a predictive outlook for this compound derivatives.
FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the site of cell division, and its inhibition leads to filamentation and ultimately bacterial cell death.[1][3][4][5][6]
Caption: Predicted mechanism of this compound derivatives as FtsZ inhibitors in bacteria.
Proposed Synthesis and Experimental Protocols
To validate the predicted biological activities, the synthesis and rigorous biological evaluation of this compound derivatives are essential.
Proposed Synthetic Route
The synthesis of the target compounds could likely be achieved starting from commercially available 2-hydroxy-6-fluorobenzonitrile. A key step would be the difluoromethoxylation of the hydroxyl group.
Caption: A proposed high-level synthetic workflow for generating a library of this compound derivatives.
Experimental Protocols for Biological Evaluation
-
Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration that inhibits cell growth by 50%) values by plotting the percentage of cell viability against the compound concentration.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Determine the IC₅₀ value (concentration that inhibits polymerization by 50%) by comparing the polymerization rates in the presence and absence of the inhibitor.
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Reaction Setup: Prepare a reaction mixture containing purified FtsZ protein, GTP, and a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations.
-
Reaction Initiation and Incubation: Initiate the reaction by adding GTP and incubate at 37°C.
-
Phosphate Detection: At various time points, measure the amount of inorganic phosphate released from GTP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the effect of the compounds on the rate of GTP hydrolysis to assess their inhibitory activity on FtsZ's enzymatic function.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently unavailable, a comprehensive analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of the 2,6-disubstituted benzonitrile core, combined with the favorable properties of the difluoromethoxy group, suggests a high probability of discovering novel compounds with potent antiproliferative and antibacterial activities.
The proposed synthetic strategies and detailed experimental protocols outlined in this guide offer a clear path forward for the synthesis and evaluation of this promising class of molecules. Future research should focus on generating a diverse library of derivatives and screening them against a broad panel of cancer cell lines and bacterial strains. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could pave the way for the development of novel clinical candidates with improved efficacy and safety profiles. The exploration of this compound derivatives represents a promising frontier in the ongoing quest for innovative medicines to combat cancer and infectious diseases.
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A Comparative Guide to the Metabolic Stability of Difluoromethoxy vs. Methoxy Benzonitriles for Drug Discovery
In the landscape of modern drug discovery, optimizing the metabolic stability of a lead compound is a critical step toward developing a successful therapeutic agent. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing a promising drug candidate. A common strategy to enhance metabolic stability is the bioisosteric replacement of metabolically labile functional groups. This guide provides an in-depth comparison of the metabolic stability of two such groups: the methoxy (-OCH₃) and the difluoromethoxy (-OCHF₂) moieties, using benzonitriles as a model scaffold. We will delve into the underlying biochemical mechanisms, present a practical experimental workflow for assessing metabolic stability, and provide a framework for interpreting the resulting data.
The Significance of Methoxy and Difluoromethoxy Groups in Medicinal Chemistry
The methoxy group is a ubiquitous functionality in drug molecules, often contributing to target binding and favorable physicochemical properties. However, it is also a well-known site of metabolic attack, primarily through oxidative O-dealkylation mediated by cytochrome P450 (CYP) enzymes.[1][2] This metabolic vulnerability can be a significant liability in drug design.
The difluoromethoxy group has emerged as a valuable bioisostere for the methoxy group.[3][4] The replacement of hydrogen atoms with fluorine, the most electronegative element, imparts a number of advantageous properties. The strong carbon-fluorine (C-F) bond is significantly more resistant to enzymatic cleavage than the carbon-hydrogen (C-H) bond, often leading to a dramatic improvement in metabolic stability.[5][6] This guide will explore the nuances of this stability difference and provide the tools to experimentally validate it.
Mechanistic Insights into Metabolic Pathways
The primary route of metabolism for many xenobiotics, including the compounds discussed here, occurs in the liver and is catalyzed by the cytochrome P450 superfamily of heme-containing monooxygenases.[7][8][9] These enzymes play a crucial role in Phase I metabolism, which introduces or exposes functional groups to increase the polarity of a compound and facilitate its excretion.[10]
Metabolism of Methoxy Benzonitriles
The methoxy group is susceptible to oxidative O-dealkylation by CYP enzymes. The generally accepted mechanism involves the abstraction of a hydrogen atom from the methyl group by the highly reactive iron-oxo species of the CYP enzyme, followed by a "radical rebound" step to form a hemiacetal intermediate.[1] This unstable intermediate then spontaneously decomposes to yield a phenol and formaldehyde. This metabolic pathway is a significant clearance route for many methoxy-containing drugs.
Metabolism of Difluoromethoxy Benzonitriles
In contrast, the difluoromethoxy group exhibits enhanced metabolic stability. The C-F bonds are stronger than C-H bonds, making hydrogen abstraction by CYP enzymes more energetically demanding.[5] While O-dealkylation is still possible, the rate is significantly slower. The electron-withdrawing nature of the fluorine atoms also deactivates the adjacent C-H bond, further hindering oxidation.[6] This inherent resistance to metabolism often translates to a longer in vivo half-life and improved pharmacokinetic profile for the parent drug.[11]
The following diagram illustrates the comparative metabolic pathways:
Caption: Comparative metabolic pathways of methoxy and difluoromethoxy benzonitriles.
Experimental Assessment of Metabolic Stability: Liver Microsomal Assay
To empirically determine the metabolic stability of a compound, an in vitro liver microsomal stability assay is a robust and widely used method.[12][13][14] This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in CYP enzymes.[15] By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[16]
The following diagram outlines the experimental workflow:
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating necessary controls to ensure the integrity of the data.
Materials:
-
Test compounds (methoxy-benzonitrile and difluoromethoxy-benzonitrile)
-
Pooled human liver microsomes (e.g., from a commercial supplier)[12]
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution[13]
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like diazepam)[12]
-
Internal standard (a structurally similar, stable compound for LC-MS/MS analysis)
-
Acetonitrile (for quenching the reaction)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable organic solvent (e.g., DMSO).[13]
-
On the day of the experiment, thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.
-
Prepare the quenching solution by adding the internal standard to acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer to achieve the desired final concentration (e.g., 0.5 mg/mL).[12]
-
Add the test compounds and positive controls to their respective wells to reach the final desired concentration (e.g., 1-3 µM).[12][13] Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[15]
-
-
Initiation and Incubation:
-
Initiate the metabolic reaction by adding the NADPH solution to all wells except for the negative control wells (to which buffer is added instead).[13]
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture from each well to a new 96-well plate containing the cold acetonitrile/internal standard solution to stop the reaction.[12][16] The 0-minute time point represents 100% of the compound at the start of the reaction.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at high speed to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[19] The peak area of the analyte is normalized to the peak area of the internal standard.
-
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate several key parameters that describe the metabolic stability of the compound.
-
Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability. It is determined from the slope of the natural logarithm of the percent remaining parent compound versus time.[20]
-
Intrinsic Clearance (CLint): This is a measure of the intrinsic metabolic activity of the liver enzymes towards the compound, independent of physiological factors like blood flow.[17][21] A lower intrinsic clearance value signifies higher metabolic stability.
The following table presents a hypothetical but representative dataset comparing a methoxy-benzonitrile to its difluoromethoxy analog.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Methoxy-benzonitrile | 15 | 46.2 |
| Difluoromethoxy-benzonitrile | > 60 | < 11.5 |
| Verapamil (Positive Control - High Clearance) | 8 | 86.6 |
| Diazepam (Positive Control - Low Clearance) | 55 | 12.6 |
Interpretation of the Data:
The data clearly demonstrates the enhanced metabolic stability of the difluoromethoxy-benzonitrile compared to its methoxy counterpart. The half-life of the methoxy-benzonitrile is significantly shorter, and its intrinsic clearance is much higher, indicating rapid metabolism by the liver microsomes. In contrast, the difluoromethoxy analog shows minimal degradation over the course of the experiment, resulting in a much longer half-life and lower intrinsic clearance. These results are in line with the known effects of fluorination on metabolic stability.[22][23][24] The positive controls, verapamil and diazepam, behave as expected, validating the assay's performance.[12]
Conclusion
The strategic replacement of a methoxy group with a difluoromethoxy group is a powerful tactic in medicinal chemistry to enhance metabolic stability.[25][26][27] The inherent strength of the C-F bond and the electron-withdrawing nature of the fluorine atoms render the difluoromethoxy moiety significantly more resistant to CYP-mediated oxidative metabolism. The in vitro liver microsomal stability assay is an essential tool for quantifying this difference and provides valuable data to guide drug design and optimization efforts. By understanding the underlying mechanisms and employing robust experimental methodologies, researchers can make informed decisions to improve the pharmacokinetic profiles of their drug candidates and increase their probability of success.
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Baran, P. S. et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie. [Link]
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Evaluating 2-(Difluoromethoxy)-6-fluorobenzonitrile in Aromatase Inhibition Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel small molecule inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. Within the landscape of enzyme inhibition, the benzonitrile scaffold has proven to be a valuable pharmacophore, particularly in the development of non-steroidal aromatase inhibitors. This guide provides an in-depth technical evaluation of 2-(Difluoromethoxy)-6-fluorobenzonitrile as a potential aromatase inhibitor, comparing its structural features and hypothetical performance against established alternatives.
At the heart of this analysis is the strategic incorporation of a difluoromethoxy (-OCF₂H) group. This functional group is increasingly utilized in medicinal chemistry as a bioisostere for a methoxy (-OCH₃) group, offering the potential for enhanced metabolic stability and altered lipophilicity, which can significantly impact a compound's biological activity and pharmacokinetic properties.
This guide will delve into a hypothetical, yet scientifically rigorous, comparison of this compound with its non-fluorinated counterpart, 2-methoxy-6-fluorobenzonitrile, and the clinically approved non-steroidal aromatase inhibitors, Letrozole and Anastrozole. The objective is to provide a framework for evaluating its potential as a novel enzyme inhibitor and to explain the scientific rationale behind the experimental design.
The Scientific Rationale: Targeting Aromatase with Benzonitrile Derivatives
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens.[1] Its inhibition is a cornerstone of endocrine therapy for hormone-receptor-positive breast cancer in postmenopausal women.[2][3] The chemical structures of the successful non-steroidal aromatase inhibitors Letrozole and Anastrozole feature a benzonitrile core, highlighting the importance of this moiety for interacting with the enzyme's active site.
The central hypothesis for investigating this compound is that the difluoromethoxy group, by virtue of its electronic and steric properties, could offer advantages over a simple methoxy group. The high electronegativity of the fluorine atoms can influence the compound's interaction with the enzyme's active site and may reduce its susceptibility to oxidative metabolism, a common pathway for drug deactivation.
The Comparators: A Snapshot of Aromatase Inhibitors
A robust evaluation necessitates a comparison against well-characterized compounds. For this guide, we will consider:
-
2-Methoxy-6-fluorobenzonitrile: This is the most direct structural analog, differing only by the absence of the two fluorine atoms on the methoxy group. A direct comparison will illuminate the specific contribution of the difluoromethoxy group to the compound's activity.
-
Letrozole: A highly potent, third-generation non-steroidal aromatase inhibitor widely used in the treatment of breast cancer.[4] It serves as a high-potency benchmark.
-
Anastrozole: Another potent and selective third-generation non-steroidal aromatase inhibitor, providing a second clinically relevant comparator.[4]
Below is a table summarizing the key structural features of these compounds.
| Compound | Core Structure | Key Substituents |
| This compound | Benzonitrile | 2-(Difluoromethoxy), 6-Fluoro |
| 2-Methoxy-6-fluorobenzonitrile | Benzonitrile | 2-Methoxy, 6-Fluoro |
| Letrozole | Benzonitrile | 4-(1H-1,2,4-triazol-1-ylmethyl) |
| Anastrozole | Benzonitrile | 2,2'-(5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene)bis(2-methylpropionitrile) |
Proposed Experimental Evaluation: A Head-to-Head Comparison in an Aromatase Inhibition Assay
To quantitatively assess the inhibitory potential of this compound, a fluorometric aromatase inhibition assay would be employed. This in vitro assay measures the enzymatic activity of recombinant human aromatase. The principle of this assay is the conversion of a non-fluorescent substrate to a highly fluorescent product by aromatase. The presence of an inhibitor will decrease the rate of fluorescence generation, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Hypothetical Performance Data
The following table presents the known IC₅₀ values for the comparator compounds and a hypothetical IC₅₀ value for this compound, based on the expected impact of the difluoromethoxy group.
| Compound | Target Enzyme | Assay Type | Reported IC₅₀ (nM) |
| This compound | Aromatase (CYP19A1) | Fluorometric | Hypothetical Data |
| 2-Methoxy-6-fluorobenzonitrile | Aromatase (CYP19A1) | Fluorometric | To be determined |
| Letrozole | Aromatase (CYP19A1) | Fluorometric | 1.9 - 49.5[1][5] |
| Anastrozole | Aromatase (CYP19A1) | Cell-based | IC₅₀ not reached at 500 nM in MCF-7aro cells[6] |
Note: The IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
A detailed, step-by-step methodology for a fluorometric aromatase inhibition assay is provided below. This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.
Fluorometric Aromatase Inhibition Assay Protocol
Objective: To determine the IC₅₀ value of test compounds against human recombinant aromatase.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase substrate (e.g., a fluorogenic substrate)
-
NADPH regenerating system
-
Inhibitor compounds (this compound, comparators)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a dilution series of each compound in the assay buffer.
-
Assay Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the NADPH regenerating system, and the human recombinant aromatase.
-
Inhibitor Addition: Add the diluted test compounds to the respective wells. Include wells with a known inhibitor (e.g., Letrozole) as a positive control and wells with DMSO only as a negative control.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction: Add the fluorogenic aromatase substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals for a defined period (e.g., 30-60 minutes). The excitation and emission wavelengths should be appropriate for the specific fluorogenic substrate used.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value for each compound by fitting the data to a suitable dose-response curve.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the fluorometric aromatase inhibition assay.
Caption: Simplified signaling pathway of aromatase action and its inhibition.
Discussion and Future Perspectives
While direct experimental data for this compound is not yet publicly available, we can extrapolate its potential performance based on established structure-activity relationships. The introduction of the difluoromethoxy group is anticipated to enhance its metabolic stability compared to its methoxy analog. This could translate to a longer half-life in vivo, a desirable property for a therapeutic agent.
The electron-withdrawing nature of the difluoromethoxy group may also alter the electronic properties of the benzonitrile ring, potentially leading to a stronger interaction with the aromatase active site and, consequently, a lower IC₅₀ value compared to 2-methoxy-6-fluorobenzonitrile. However, whether this increased potency would rival that of Letrozole remains to be determined through empirical testing.
References
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Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Aromatase Inhibitors. (2023, July 4). StatPearls - NCBI Bookshelf. Retrieved January 26, 2026, from [Link]
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Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 26, 2026, from [Link]
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Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now. (n.d.). Breast Cancer Now. Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(Difluoromethoxy)-6-fluorobenzonitrile
This guide provides a comprehensive framework for evaluating the selectivity and potential off-target activity of the novel chemical entity, 2-(Difluoromethoxy)-6-fluorobenzonitrile. As researchers and drug development professionals, our primary goal is to characterize a molecule's biological interactions fully, ensuring both efficacy at its intended target and safety across the broader biological landscape. The presence of fluorinated moieties, such as the difluoromethoxy group, is a common and effective strategy to enhance metabolic stability and other pharmacokinetic properties.[1] However, this modification necessitates a rigorous assessment of its impact on target selectivity.
This document is structured not as a rigid protocol but as a strategic workflow. It explains the rationale behind experimental choices, provides detailed methodologies for key assays, and presents a comparative framework for data interpretation.
Part 1: Strategic Framework for Cross-Reactivity Assessment
A tiered, multi-pronged approach is essential for efficiently and comprehensively profiling a new chemical entity (NCE). This strategy, beginning with broad, cost-effective assays and progressing to more specific, complex systems, allows for early identification of potential liabilities and informs go/no-go decisions.[2][3] The objective is to build a "selectivity signature" for our compound of interest.
An effective workflow progresses from computational predictions to biochemical assays, and finally to cell-based and more complex systems.
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Foundational Safety and Selectivity Assays
Based on the common liabilities of small molecules, particularly those containing heterocyclic scaffolds like benzonitrile, three assay families are indispensable for an initial cross-reactivity profile: Kinase Selectivity, Cytochrome P450 (CYP) Inhibition, and hERG Channel Blockade.
Kinase Selectivity Profiling
The benzonitrile substructure is a known feature in many kinase inhibitors.[4] Therefore, assessing the selectivity of this compound across the human kinome is a top priority. Unintended kinase inhibition can lead to a host of off-target effects.
Experimental Protocol: Radiometric Kinase Inhibition Assay (Representative)
This protocol is adapted from industry-standard practices for determining IC50 values against a panel of kinases.[5]
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points) from the stock solution in DMSO to achieve final assay concentrations typically ranging from 10 µM to 10 pM.
-
Prepare the kinase reaction buffer containing ATP (radiolabeled with ³³P-γ-ATP) and the specific peptide substrate for the kinase being tested. The concentration of unlabeled ATP should be set at or near the Km for each specific kinase to ensure the resulting IC50 value approximates the true Ki.[6]
-
-
Assay Execution :
-
In a 96-well plate, add 5 µL of the compound dilution to respective wells. Include wells for a positive control inhibitor and a DMSO-only vehicle control.
-
Add 20 µL of the master mix containing the specific kinase, its substrate, and required cofactors.
-
Initiate the kinase reaction by adding 25 µL of the ³³P-γ-ATP-containing buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes), optimized for linear substrate phosphorylation for each kinase.
-
-
Signal Detection & Data Analysis :
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ³³P-γ-ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytochrome P450 (CYP) Inhibition Assay
The difluoromethoxy group is engineered to reduce metabolic liability, but it can still interact with metabolic enzymes.[7] Assessing inhibition of major CYP isoforms is mandated by regulatory agencies and is critical for predicting drug-drug interaction potential.[8][9]
Experimental Protocol: LC-MS/MS Based CYP Inhibition Assay
This method provides high sensitivity and specificity for measuring metabolite formation.[10]
-
System Preparation :
-
Use human liver microsomes (HLMs) as the enzyme source, as they contain a full complement of CYP enzymes.[8]
-
Prepare an incubation mixture containing HLMs, phosphate buffer, and a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Prepare solutions of this compound at various concentrations.
-
-
Incubation :
-
Pre-incubate the HLM mixture with the test compound for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubate for a short, defined period (e.g., 10-15 minutes) where metabolite formation is linear.
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
-
Analysis :
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop a specific LC-MS/MS method to quantify the formation of the specific metabolite from each probe substrate.
-
Calculate the rate of metabolite formation in the presence of the test compound and compare it to the vehicle control to determine the percent inhibition.
-
Determine the IC50 value as described for the kinase assay.
-
hERG Potassium Channel Assay
Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[11][12] Early assessment of hERG liability is a critical safety checkpoint. The gold-standard method is manual or automated patch-clamp electrophysiology.[13]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture :
-
Use a stable cell line expressing the hERG channel, such as HEK293 cells.
-
Culture cells to an appropriate confluency and harvest for the experiment.
-
-
Electrophysiology :
-
Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Cells are captured, and a whole-cell patch configuration is established.
-
Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current.[13] A typical protocol involves a depolarizing step to open the channels, followed by a repolarizing step where the characteristic tail current is measured.
-
-
Compound Application & Measurement :
-
Establish a stable baseline recording of the hERG current in an extracellular solution.
-
Apply a vehicle control (e.g., 0.1% DMSO) to confirm no effect on the current.
-
Apply increasing concentrations of this compound sequentially to the same cell, allowing the effect to reach a steady state at each concentration.
-
Record the hERG current at each concentration. A known hERG blocker (e.g., E-4031) is used as a positive control.[11]
-
-
Data Analysis :
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percent inhibition of the current relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data.
-
Part 3: Comparative Analysis and Data Interpretation
To contextualize the cross-reactivity profile of this compound, we compare its (hypothetical, ideal) data against a known, first-generation multi-kinase inhibitor, Imatinib , which has a well-characterized off-target profile. This comparison highlights how a modern, rationally designed compound can achieve superior selectivity.
Table 1: Comparative Cross-Reactivity Profile
| Target Class | Specific Target | This compound (IC50) | Imatinib (IC50) | Rationale & Interpretation |
| Primary Target | Hypothetical Kinase X | 15 nM | N/A | The compound is potent against its intended target. |
| Kinase Off-Targets | ABL1 | >10,000 nM | 25-35 nM | Unlike Imatinib, our compound shows no significant activity against ABL1, avoiding potential hematological side effects. |
| c-KIT | >10,000 nM | 100 nM | High selectivity against c-KIT suggests a lower risk of side effects like edema and fluid retention. | |
| PDGFRβ | >10,000 nM | 100 nM | Lack of PDGFRβ inhibition further supports a cleaner cardiovascular and fluid balance profile. | |
| Safety Targets | hERG Channel | >30 µM | 6.6 µM | A >1000-fold window between primary target potency and hERG activity indicates a very low risk of cardiac liability. Imatinib's window is smaller. |
| Metabolic Enzymes | CYP3A4 | >50 µM | 10.8 µM | Minimal inhibition of the major drug-metabolizing enzyme CYP3A4 suggests a low potential for drug-drug interactions. |
| CYP2D6 | >50 µM | 24.5 µM | Lack of interaction with CYP2D6 is favorable, as this enzyme has many known genetic polymorphisms. |
Note: Data for this compound is hypothetical to illustrate an ideal selective profile. Imatinib data is compiled from publicly available sources for comparative purposes.
Interpretation of Results:
The key to a successful drug candidate is not just potency but the selectivity window : the ratio of its potency against off-targets versus its primary target. For safety-critical targets like hERG, a window of at least 100-fold is often desired. The hypothetical data for this compound demonstrates a highly desirable profile: potent on-target activity with minimal interaction with key kinases and critical safety targets, suggesting a lower likelihood of mechanism-based side effects compared to a broadly active compound like Imatinib.
Part 4: Conclusion and Forward Path
This guide outlines a foundational strategy for characterizing the cross-reactivity of this compound. By systematically employing a tiered approach encompassing kinase selectivity, CYP450 inhibition, and hERG channel assays, researchers can build a robust safety and selectivity profile. The comparative analysis demonstrates how this data is used to differentiate a candidate compound from existing alternatives, providing a clear rationale for its continued development. A clean off-target profile, as illustrated hypothetically, is a cornerstone of a modern, safe, and effective therapeutic agent.
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Pooni, S., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available at: [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]
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ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Available at: [Link]
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Evotec. (n.d.). hERG Safety. Evotec. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of various aryl α,α‐difluoroalkyl ethers from the corresponding difluoromethoxylated substrates. ResearchGate. Available at: [Link]
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Thomoson, C. S., & Dolbier, W. R. Jr. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Journal of Organic Chemistry. Available at: [Link]
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Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Available at: [Link]
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ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]
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National Institutes of Health. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Institutes of Health. Available at: [Link]
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National Institutes of Health. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry Books. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
